Product packaging for 4,6-dihydroxybenzofuran-3(2H)-one(Cat. No.:CAS No. 3260-49-9)

4,6-dihydroxybenzofuran-3(2H)-one

Cat. No.: B1593635
CAS No.: 3260-49-9
M. Wt: 166.13 g/mol
InChI Key: OPSLRXQDYBYKHC-UHFFFAOYSA-N
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Description

4,6-Dihydroxybenzofuran-3(2H)-one (CAS 3260-49-9) is a chemical compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . It is a benzofuranone derivative, a class of heterocyclic compounds that are the main component of many biologically active natural and synthetic compounds . This compound serves as a key scaffold and precursor in organic synthesis and medicinal chemistry research. It is used in the synthesis of novel derivatives, such as aurone analogs, for biological activity screening . The benzofuran core is of significant research interest due to its presence in various natural products and its wide range of therapeutic potentials . Particularly, benzofuran-based structures are explored for their anticancer activities, with some demonstrating inhibitory potency against a panel of human cancer cell lines . Researchers utilize this compound strictly for laboratory research. This product is labeled with the signal word "Warning" and may have associated hazard statements

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B1593635 4,6-dihydroxybenzofuran-3(2H)-one CAS No. 3260-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLRXQDYBYKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280906
Record name 3(2h)-benzofuranone, 4,6-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-49-9
Record name 3260-49-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3(2h)-benzofuranone, 4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis and Derivatization of 4,6 Dihydroxybenzofuran 3 2h One and Its Analogues

Established Synthetic Pathways for 4,6-Dihydroxybenzofuran-3(2H)-one

Several synthetic routes have been developed to produce this compound, ranging from classical cyclization reactions to more modern, environmentally benign methodologies.

Cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (B20168)

A primary and well-established method for synthesizing this compound involves the intramolecular cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. chemicalbook.com This precursor is typically prepared through a Friedel-Crafts acylation of phloroglucinol (B13840) with chloroacetyl chloride. google.com The subsequent cyclization is often facilitated by a base, which promotes the removal of a proton from one of the hydroxyl groups, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of the furanone ring.

The general reaction scheme is as follows:

Step 1: Acylation. Phloroglucinol reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. google.com

Step 2: Cyclization. The intermediate is then treated with a base, such as sodium acetate (B1210297) in methanol (B129727), to induce cyclization and form this compound with good yields. chemicalbook.com

Base-catalyzed Cyclization Methods

Base-catalyzed cyclization is a cornerstone in the synthesis of this compound and its derivatives. chemicalbook.comgoogle.comnih.gov Various bases can be employed to facilitate this key ring-forming step. For instance, the use of sodium acetate in a refluxing alcoholic solvent like methanol has been reported to be effective. chemicalbook.com Another approach involves using activated barium hydroxide (B78521) as a solid base catalyst in a grinding procedure, which presents a greener alternative. researchgate.net The choice of base and reaction conditions can influence the reaction rate and yield.

Catalyst/BaseSolventConditionsYield
Sodium AcetateMethanolReflux88.2% chemicalbook.com
Activated Barium HydroxideSolid Phase (Grinding)Room TemperatureHigh researchgate.net
TriethylamineNot SpecifiedNot SpecifiedNot Specified nih.gov

Microwave-assisted Synthesis Techniques

To accelerate reaction times and often improve yields, microwave-assisted synthesis has been applied to the preparation of this compound. researchgate.netresearchgate.netnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. A study reported the synthesis of this compound in just 5 minutes at 60°C with a 50W power output, showcasing a significant reduction in reaction time compared to conventional heating methods. researchgate.net Microwave-assisted methods have been explored for various benzofuranone syntheses, demonstrating their potential for providing rapid access to these important compounds. researchgate.netnih.gov

"On-water" Synthesis Approaches

In the pursuit of environmentally friendly synthetic methods, "on-water" synthesis has emerged as a promising strategy. lookchem.comresearchgate.net This approach involves conducting the reaction in water, which acts as a non-toxic and non-flammable solvent. The condensation of a benzofuranone with an aromatic aldehyde in neat water has been shown to produce aurones, which are derivatives of benzofuran-3(2H)-one, in good yields without the need for a catalyst. researchgate.net While not directly reported for the synthesis of the parent this compound, this methodology holds potential for the green synthesis of its derivatives. lookchem.com

Catalyst-free Green Synthetic Methods

Developing catalyst-free synthetic routes is a key goal in green chemistry as it simplifies purification processes and reduces waste. rsc.orgrsc.org While many syntheses of benzofuranones rely on catalysts, research into catalyst-free alternatives is ongoing. nih.govresearchgate.net For instance, some multicomponent reactions for the synthesis of related heterocyclic compounds have been achieved under catalyst-free conditions, often employing ultrasound irradiation to promote the reaction. rsc.org The application of such principles to the synthesis of this compound could offer a more sustainable manufacturing process.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is crucial for exploring the structure-activity relationships of this class of compounds. google.comnih.govresearchgate.net These derivatives often involve modifications at the 2-position of the benzofuranone core, typically through condensation reactions with various aldehydes to form aurones. researchgate.netbenthamscience.com Other derivatizations can include substitution on the benzene (B151609) ring or modification of the hydroxyl groups.

For example, a series of novel substituted 4,6-dihydroxy-3(2H)-benzofuranone derivatives have been prepared using phloroglucinol as a starting material, followed by a sequence of reactions including Friedel-Crafts acylation, base-catalyzed cyclization, electrophilic substitution, and aldol (B89426) condensation. google.com The synthesis of various benzofuran (B130515) derivatives, including those with halogen substitutions, has also been reported, with some showing potential as anticancer agents. nih.gov

Derivative TypeSynthetic Approach
AuronesAldol condensation of this compound with various aldehydes. google.comresearchgate.net
Halogenated DerivativesIntroduction of bromine or other halogens onto the benzofuran scaffold. nih.gov
2,3-Disubstituted BenzofuransOne-pot, three-component synthesis using Sonogashira coupling conditions under microwave irradiation. nih.gov

Aldol Condensation Reactions for Aurone (B1235358) Formation

The formation of aurones from this compound is most commonly achieved through aldol condensation reactions. This key carbon-carbon bond-forming reaction involves the condensation of the benzofuranone with various aldehydes. researchgate.net

The traditional and most straightforward synthesis of aurones involves the condensation of a coumaranone, such as this compound, with an aldehyde under either acidic or basic conditions. researchgate.net These reactions are typically carried out in hot alcoholic solutions. researchgate.net However, a significant limitation of these methods is their incompatibility with functionalities that are sensitive to strong acids or bases. researchgate.net To circumvent this, milder and more selective catalytic systems have been developed. For instance, clays (B1170129) have been employed as effective catalysts for the condensation of 3-coumaranones with α,β-dicarbonyl compounds under solvent-free microwave irradiation, favoring acidic catalysis to prevent benzylic rearrangement that can occur in basic media. mdpi.com

To overcome the limitations of harsh acidic or basic conditions, neutral alumina (B75360) has emerged as a valuable solid support for the Knoevenagel condensation of benzofuranones with arylaldehydes. researchgate.netresearchgate.net This method offers a mild, high-yielding, and rapid formation of aurones, often within 10-15 minutes. researchgate.net The reaction is typically performed by mixing the reactants with neutral alumina in a minimal amount of a solvent like dichloromethane (B109758) at room temperature. researchgate.net This approach is particularly advantageous for synthesizing aurones with acid or base-labile functional groups. researchgate.net For example, the reaction of this compound with a TBDMS-protected benzaldehyde (B42025) in the presence of neutral alumina allows for the synthesis of the protected aurone, which can then be deprotected to yield the final product. nih.gov

The versatility of the aldol condensation allows for the synthesis of a wide array of aurone analogues by using various substituted benzaldehydes. This strategy has been successfully employed to introduce a range of substituents onto the benzylidene moiety of the aurone core. The reaction of this compound with substituted benzaldehydes can be carried out under the previously mentioned acidic, basic, or neutral alumina-mediated conditions. researchgate.netresearchgate.net The choice of reaction conditions often depends on the nature of the substituents on the benzaldehyde. For instance, a patent describes the synthesis of aurone derivatives through the aldol condensation of 4,6-dihydroxy-3(2H)-benzofuranone with a variety of substituted benzaldehydes, including those with hydroxy, methoxy (B1213986), nitro, fluoro, chloro, bromo, cyano, and trifluoromethyl groups. google.com This highlights the broad applicability of this method for creating a diverse library of aurone compounds.

Interactive Table: Condensation of this compound with Substituted Benzaldehydes

Benzaldehyde SubstituentReaction ConditionResulting AuroneReference
p-hydroxyAldol Condensation4,6,4'-trihydroxyaurone google.com
m-hydroxyAldol Condensation4,6,3'-trihydroxyaurone google.com
o-hydroxyAldol Condensation4,6,2'-trihydroxyaurone google.com
p-methylAldol Condensation4,6-dihydroxy-4'-methylaurone google.com
p-nitroAldol Condensation4,6-dihydroxy-4'-nitroaurone google.com
o-nitroAldol Condensation4,6-dihydroxy-2'-nitroaurone google.com
p-fluoroAldol Condensation4,6-dihydroxy-4'-fluoroaurone google.com
p-chloroAldol Condensation4,6-dihydroxy-4'-chloroaurone google.com
p-bromoAldol Condensation4,6-dihydroxy-4'-bromoaurone google.com
p-methoxyAldol Condensation4,6-dihydroxy-4'-methoxyaurone google.com
m-methoxyAldol Condensation4,6-dihydroxy-3'-methoxyaurone google.com
o-methoxyAldol Condensation4,6-dihydroxy-2'-methoxyaurone google.com
p-cyanoAldol Condensation4,6-dihydroxy-4'-cyanoaurone google.com
p-trifluoromethylAldol Condensation4,6-dihydroxy-4'-trifluoromethylaurone google.com

Protection and Deprotection Strategies for Hydroxyl Groups

In the synthesis of complex molecules containing multiple hydroxyl groups, such as this compound and its derivatives, it is often necessary to temporarily block or "protect" one or more of these groups to prevent them from reacting under certain conditions. libretexts.org This is a crucial strategy to achieve selectivity in chemical transformations. highfine.com The hydroxyl groups are typically converted into less reactive forms like ethers or esters. libretexts.org

Commonly used protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), alkyl ethers, and alkoxy alkyl ethers. highfine.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal (deprotection). libretexts.org

For instance, in the synthesis of hamiltrone, a TBDMS group was used to protect a hydroxyl group on the benzaldehyde reactant before the condensation reaction with this compound. nih.gov The TBDMS group is stable under the neutral alumina conditions used for the condensation but can be readily removed later by treatment with tetra-butylammonium fluoride (B91410) (TBAF). nih.gov

Another common protecting group is the p-methoxybenzyl (PMB) group, which can be removed under oxidative conditions using reagents like DDQ or CAN, or under acidic conditions with trifluoroacetic acid (TFA). highfine.com This allows for selective deprotection if other acid-labile groups are present. highfine.com

Interactive Table: Common Protecting Groups for Hydroxyls

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionReference
tert-ButyldimethylsilylTBDMSTBDMS-Cl, Imidazole (B134444)TBAF, HF, or mild acid nih.govuwindsor.ca
p-MethoxybenzylPMBPMB-Cl, NaHDDQ, CAN, TFA highfine.com
MethoxymethylMOMMOM-Cl, DIPEAAcidic conditions masterorganicchemistry.com
TetrahydropyranylTHPDHP, p-TsOHAcidic conditions (e.g., p-TsOH in methanol) masterorganicchemistry.com
AcetylAcAcetic anhydride, Pyridine (B92270)Basic hydrolysis (e.g., K2CO3, NH3) highfine.com
BenzoylBzBenzoyl chloride, PyridineBasic hydrolysis highfine.com
PivaloylPivPivaloyl chloride, PyridineHarsher basic hydrolysis highfine.com

Methylation and Demethylation Reactions

Methylation and demethylation are important reactions in the derivatization of this compound and its analogues. The presence of hydroxyl groups versus methoxy groups can significantly impact the biological activity of the resulting aurones. nih.gov

Methylation, the addition of a methyl group, is typically achieved using reagents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). uwindsor.ca This reaction converts the hydroxyl groups into more stable methyl ethers. uwindsor.ca

Conversely, demethylation, the removal of a methyl group to regenerate a hydroxyl group, often requires harsher conditions. Strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are commonly used to cleave the ether linkage. uwindsor.ca The choice of demethylation agent is critical to avoid unwanted side reactions.

The ability to selectively methylate or demethylate specific hydroxyl groups is a powerful tool in structure-activity relationship studies, allowing researchers to probe the importance of individual hydroxyl groups for biological activity. For example, it has been shown that the presence of hydroxyl groups at positions 4 and 6 of the aurone nucleus is crucial for certain biological activities, and their replacement with methoxy groups can lead to a loss of potency. nih.gov

Halogenation of the B-ring and its Impact on Synthesis

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the B-ring of aurone analogues derived from this compound can have a significant impact on their biological properties. Halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule.

The synthesis of halogenated aurones is typically achieved by using a halogen-substituted benzaldehyde in the aldol condensation reaction with this compound. nih.gov For example, the use of a bromo-substituted benzaldehyde would lead to the formation of a bromo-aurone. ijpab.com The presence of a halogen on the B-ring can influence the reactivity of the molecule and may necessitate adjustments to the synthetic protocol.

Research has shown that the presence of a halogen atom at specific positions on the aurone scaffold can be beneficial for certain biological activities. For instance, some studies have indicated that a halogen atom at position 4 of the benzofuranone ring can enhance the anti-malarial efficacy of aurone derivatives. nih.gov The synthesis of such compounds often involves starting with a halogenated phenol (B47542) to construct the initial benzofuranone ring system.

Introduction of Heterocyclic Moieties (e.g., Indole (B1671886), Pyrrole, Imidazole, Triazole, Pyridine, Furan (B31954), Thiophene)

The incorporation of heterocyclic rings into the benzofuranone scaffold is a key strategy for creating new derivatives with potentially improved pharmacological profiles.

Indole: The Fischer indole synthesis is a robust method for constructing indole-fused benzofurans. For instance, 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles have been synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates in a one-pot procedure. nih.gov This approach involves preparing 3-aminothieno[3,2-b]benzofuran-2-carboxylates from 3-chlorobenzofuran-2-carbaldehydes in a three-step sequence. nih.gov

Pyrrole: The Paal-Knorr condensation is a widely used method for synthesizing N-substituted pyrroles. organic-chemistry.orgmdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, with various primary amines. organic-chemistry.orgmdpi.com Catalysts like iron(III) chloride can facilitate this reaction under mild, aqueous conditions. organic-chemistry.org The synthesis of polysubstituted pyrroles can also be achieved through copper-catalyzed cross-coupling, cyclization, and oxidation of terminal alkenes, amines, and β-keto esters. researchgate.net

Imidazole: Benzofuran derivatives containing imidazole and imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole moieties have been synthesized and investigated for their biological activities. researchgate.netresearchgate.netrsc.org One synthetic route involves the reaction of 1-(1-benzofuran-2-yl)-2-bromoethanone with 5-aryl-1,3,4-thiadiazol-2-amine to yield 6-(1-benzofuran-2-yl)-2-phenyl imidazo[2,1-b] nih.govresearchgate.netrsc.org thiadiazole derivatives. researchgate.net

Triazole: Benzofuran-based 1,2,3-triazole and 1,2,4-triazole (B32235) analogues have been synthesized through various methods, including click chemistry. researchgate.netresearchgate.net For example, a series of benzofuran-based 1,2,4-triazole derivatives were synthesized starting from substituted salicylaldehydes, which were converted to the corresponding carbohydrazides and then cyclized to form the triazole ring. researchgate.net

Pyridine: Substituted pyridines can be synthesized by the remodeling of benzofuran skeletons. nih.gov This involves a ring-cleavage reaction of 3-formyl benzofurans with enamines, which are generated in situ from β-keto esters, sulfones, or phosphonates. nih.gov This methodology allows for the introduction of diverse functional groups onto the pyridine scaffold. nih.gov

Furan: The synthesis of furan-containing benzofuran derivatives often involves cyclization reactions. youtube.com

Thiophene (B33073): Thiophene-substituted benzofuran derivatives, such as benzothieno[3,2-b]benzofuran (BTBF), are of interest for applications in organic electronics. nih.gov Synthesis can be achieved through palladium-catalyzed direct C-H arylation of thiophenes with bromo-benzofurans. organic-chemistry.org Another approach involves the reaction of 1-mercapto-3-yn-2-ols in the presence of a palladium iodide catalyst to form thiophenes. organic-chemistry.org

Synthetic Analogs of Naturally Occurring Auronols

The synthesis of analogs of naturally occurring auronols, which are structurally related to this compound, is an active area of research. These synthetic efforts aim to create molecules with improved properties.

Hydrogenolytic ring-opening of epoxides is a key reaction in the synthesis of various organic compounds, including precursors to auronol analogs. kyoto-u.ac.jp This reaction can be catalyzed by transition metal complexes, such as those of ruthenium and iron. nih.gov The selectivity of the ring-opening (i.e., formation of branched vs. linear alcohols) is highly dependent on the catalyst and reaction conditions. nih.govnih.gov Mechanistic studies suggest that for some ruthenium-based catalysts, the ring-opening proceeds via an S(_N)2-like nucleophilic attack of a metal hydride on the epoxide. nih.gov

Synthesis of Specific Derivatives (e.g., (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one)

The synthesis of specific derivatives often involves multi-step sequences. For example, a patent describes the synthesis of substituted 4,6-dihydroxy-3(2H)-benzofuranone derivatives starting from phloroglucinol. google.com The process involves Friedel-Crafts acylation, alkali-catalyzed cyclization, electrophilic substitution, and aldol condensation reactions. google.com The synthesis of functionalized benzofurans as synthons for salvianolic acid C analogues has also been reported, involving palladium-catalyzed coupling reactions. nih.gov

One-pot Synthesis Methodologies

One-pot synthesis methodologies offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. Several one-pot procedures have been developed for the synthesis of benzofuran and its derivatives. nih.govorganic-chemistry.org For example, 2-arylbenzofurans can be synthesized in a one-pot reaction from 2-hydroxyarylacetonitriles and sodium sulfinates via a palladium-catalyzed tandem reaction. nih.gov Another example is the one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation under ultrasound irradiation. researchgate.net

Development of Novel Transition Metal-catalyzed Approaches

Transition metal catalysis plays a pivotal role in the synthesis of benzofuran and its derivatives, offering high efficiency and selectivity. nih.govrsc.org Various transition metals, including palladium, copper, rhodium, iridium, nickel, and ruthenium, have been employed as catalysts. nih.govrsc.orgnih.gov

Palladium: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to construct the benzofuran core. nih.govnih.gov Palladium-catalyzed C-H activation and functionalization have also emerged as powerful tools for benzofuran synthesis. organic-chemistry.org

Copper: Copper catalysts are often used in combination with palladium in Sonogashira coupling reactions. nih.gov Copper-mediated reactions, such as the intramolecular cyclization of o-alkynylphenols, are also common. nih.gov

Rhodium: Rhodium catalysts have been used in C-H activation/annulation reactions to synthesize benzofuran-3(2H)-ones with a quaternary center. organic-chemistry.org

Iridium: Iridium catalysts have been investigated for the synthesis of benzofurans via C-H insertion reactions. nih.gov

Nickel: Nickel catalysts have been employed for the synthesis of chiral 2,3-dihydrobenzofurans. rsc.org

Ruthenium: Ruthenium catalysts have been used in photochemical synthesis and ring-closing metathesis to produce dihydrobenzofuran derivatives. rsc.orgorganic-chemistry.org

Advanced Synthetic Methodologies and Improvements

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental friendliness of benzofuran synthesis. These include the development of metal-free catalytic systems, photocatalytic reactions, and flow chemistry approaches. For instance, triflimide has been used as a catalyst for the synthesis of substituted benzofurans from o-alkenyl phenols and aldehydes. nih.gov Visible light-mediated, base-catalyzed protocols have also been developed for the synthesis of 2,3-dihydrobenzofurans. nih.gov

Data Tables

Table 1: Examples of Heterocyclic Moieties Incorporated into the Benzofuran Scaffold

HeterocycleSynthetic Method ExampleReference
Indole Fischer Indolization nih.gov
Pyrrole Paal-Knorr Condensation organic-chemistry.orgmdpi.com
Imidazole Reaction of bromoethanone with thiadiazol-amine researchgate.net
Triazole Cyclization of carbohydrazides researchgate.net
Pyridine Ring cleavage of 3-formyl benzofurans nih.gov
Thiophene Palladium-catalyzed C-H arylation organic-chemistry.org

Table 2: Transition Metal Catalysts in Benzofuran Synthesis

CatalystReaction TypeProductReference
Palladium Cross-coupling, C-H activationBenzofurans, Dihydrobenzofurans nih.govnih.govorganic-chemistry.org
Copper Co-catalyst in Sonogashira, CyclizationBenzofurans nih.govnih.gov
Rhodium C-H activation/annulationBenzofuran-3(2H)-ones organic-chemistry.org
Nickel Intramolecular reactionChiral 2,3-dihydrobenzofurans rsc.org
Ruthenium Photochemical synthesis, MetathesisDihydrobenzofurans rsc.orgorganic-chemistry.org

Optimization of Reaction Conditions (e.g., time, temperature, solvent, catalyst)

The synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as reaction time, temperature, solvent, and catalyst choice are critical in dictating the efficiency, selectivity, and yield of the final product.

One common route to this compound involves the intramolecular cyclization of an appropriately substituted phenacyl halide. For instance, the cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone can be achieved in high yield by refluxing in methanol with sodium acetate as a base for 4 hours under an inert atmosphere. chemicalbook.com This method provides the target compound in 88.2% yield after simple recrystallization from water. chemicalbook.com

Another established method is the Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride, followed by a base-catalyzed cyclization. A patented procedure specifies the optimal molar ratio of phloroglucinol to chloroacetyl chloride and aluminum chloride as 1:1.2:2. nih.gov The preferred solvent for this reaction is 1,2-dichloroethane, with the reaction proceeding at 90-100 °C for a duration of 8-10 hours. nih.gov

For the synthesis of dihydrobenzofuran analogues, such as dihydrobenzofuran neolignans, extensive optimization has been performed. In the silver(I)-promoted oxidative coupling of phenylpropanoids, silver(I) oxide has been identified as a highly efficient oxidant. mdpi.com Acetonitrile (B52724) has emerged as a superior "greener" solvent compared to more traditional options like dichloromethane and benzene, offering a good balance between conversion and selectivity. mdpi.com Under these optimized conditions, reaction times have been significantly reduced from 20 hours to just 4 hours without a major impact on yield. mdpi.com Temperature also plays a crucial role; reflux conditions (e.g., 85 °C in acetonitrile) generally provide better results than room temperature or 0 °C, as it ensures better homogenization of the reaction mixture. mdpi.com

The table below summarizes various optimized conditions for the synthesis of this compound and its derivatives.

Table 1: Optimization of Reaction Conditions

Product Starting Materials Catalyst/Reagent Solvent Temperature Time Yield
This compound Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- Sodium Acetate Methanol Reflux 4 h 88.2%
4,6-Dihydroxy-3(2H)-benzofuranone Phloroglucinol, Chloroacetyl chloride Aluminum Chloride 1,2-Dichloroethane 90-100 °C 8-10 h N/A
Dihydrobenzofuran Neolignans Methyl p-coumarate, Methyl ferulate Silver(I) Oxide Acetonitrile Reflux (85 °C) 4 h Good
Aurones This compound, Aryl aldehyde Activated Barium Hydroxide Solvent-free (grinding) Room Temp. 15 min 88-95%
Aurones Methoxy-substituted benzofuran-3(2H)-one, Aryl aldehyde EDDA Acetonitrile (Ultrasound) Ultrasound 5-30 min 85-96%

Stereoselective Synthesis of (Z)-Isomers

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are significant derivatives of this compound and exist as two geometric isomers, (Z) and (E). ijpab.com The vast majority of naturally occurring and synthetically prepared aurones possess the (Z)-configuration, which is generally the more thermodynamically stable isomer. ijpab.comnih.gov Consequently, many synthetic methods are inherently stereoselective, yielding the (Z)-isomer preferentially.

The most prevalent method for aurone synthesis is the Knoevenagel condensation of a benzofuran-3(2H)-one with an aromatic aldehyde. nih.gov This reaction is typically carried out under basic or acidic conditions. The formation of the exocyclic double bond during this condensation overwhelmingly favors the (Z)-geometry. This selectivity is attributed to the steric interactions in the transition state, which disfavor the formation of the less stable (E)-isomer.

For example, the condensation of this compound with various substituted benzaldehydes in the presence of a base like potassium hydroxide in methanol or a solid base catalyst like activated barium hydroxide consistently produces (Z)-aurones. mdpi.com The reaction mechanism proceeds in a way that minimizes steric hindrance, leading directly to the more stable product.

While the standard Knoevenagel condensation is highly (Z)-selective, other methods have also been developed that maintain this stereochemical preference. The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for alkene synthesis. Although less commonly used for aurones, variations of the HWE reaction can be designed to produce (Z)-alkenes with high selectivity. nih.govnih.gov However, for the synthesis of aurones from this compound, the simplicity and high (Z)-selectivity of the Knoevenagel condensation make it the method of choice.

The inherent stability of the (Z)-isomer means that even if trace amounts of the (E)-isomer were formed, they might isomerize to the (Z)-form under the reaction or workup conditions. Therefore, the challenge in aurone synthesis is typically not achieving (Z)-selectivity but rather accessing the less stable (E)-isomer if desired.

Chromatography-Free Synthesis Techniques

The purification of synthetic products is often a bottleneck in chemical synthesis, with column chromatography being a time-consuming and solvent-intensive technique. To address this, chromatography-free methods for the synthesis and purification of this compound and its derivatives have been developed, aligning with the principles of green chemistry.

One of the simplest and most effective chromatography-free methods is purification by recrystallization. In the synthesis of this compound via the cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, the crude product can be effectively purified by simply recrystallizing it from water, yielding a pale yellow solid with high purity (88.2% yield). chemicalbook.com

For the synthesis of aurones, an innovative one-pot, solvent-free grinding method has been reported. mdpi.com This technique involves grinding the starting materials, such as this compound and an aryl aldehyde, with activated barium hydroxide as a solid base catalyst in a mortar and pestle. mdpi.com The reaction proceeds to completion in minutes at room temperature. The workup is straightforward: the reaction mixture is treated with ice-cold water and acidified with concentrated HCl, causing the pure (Z)-aurone product to precipitate as a yellow solid that can be collected by filtration. mdpi.com This method completely avoids the use of organic solvents and the need for chromatographic purification.

Another strategy involves the use of scavengers to remove excess reagents, thus simplifying purification. mdpi.com In the Knoevenagel condensation to form aurones, an excess of the aldehyde is often used to ensure the complete conversion of the benzofuranone starting material. A parallel synthesis approach uses a scavenger, such as isoniazid, which is added to the reaction mixture after the condensation is complete. The scavenger selectively reacts with the excess aldehyde to form a hydrazone. This hydrazone can then be easily removed by a simple acid wash (extraction), leaving the desired aurone product in high purity in the organic layer. mdpi.com This scavenger-based method eliminates the need for flash column chromatography, making it suitable for the rapid synthesis of compound libraries. mdpi.com

These chromatography-free techniques not only make the synthesis more efficient and scalable but also significantly reduce the environmental impact by minimizing solvent waste and energy consumption. nih.gov

Iii. Biological Activities and Pharmacological Research of 4,6 Dihydroxybenzofuran 3 2h One and Its Analogues

Antiviral Activities

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, known as NS5B, is a crucial enzyme for the replication of the viral genome. nih.govembopress.org This makes it a prime target for the development of direct-acting antiviral drugs. nih.gov The NS5B polymerase has a characteristic "right hand" structure with fingers, palm, and thumb subdomains. nih.govnih.govrcsb.org Non-nucleoside inhibitors (NNIs) can bind to allosteric sites on the enzyme, causing conformational changes that impair its function. nih.gov

Research has identified several allosteric binding sites on the HCV RdRp, including Thumb Pocket I, located approximately 30 Å from the active site. nih.gov Studies on aurones, which are isomers of flavonoids and include derivatives of 4,6-dihydroxybenzofuran-3(2H)-one, have shown their potential as inhibitors of HCV NS5B. Molecular modeling and mutagenic studies have suggested that while monomeric aurone (B1235358) derivatives likely bind to Thumb Pocket I, pseudodimeric aurones may target the Palm Pocket I. researchgate.net The binding of these inhibitors to allosteric sites like Thumb Pocket I induces a conformational change in the enzyme, thereby inhibiting its RNA polymerization activity. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activity of lead compounds. For benzofuran-based HCV inhibitors, modifications at various positions of the benzofuran (B130515) ring have been explored. For instance, in a series of 2,3,5-trisubstituted benzofuran compounds, the presence of a propargyl alcohol group at the C3-position was found to be important for anti-HCV activity. nih.gov

SAR studies on aurone derivatives have revealed key structural features for HCV RdRp inhibition. These studies help in understanding how different substituents on the benzofuran core influence the binding affinity and inhibitory potency against the viral polymerase. nih.govresearchgate.net The development of various non-nucleoside inhibitors has been guided by these SAR insights, leading to compounds with potent anti-HCV activity. nih.govresearchgate.net

A study on α-pyrone carboxamide analogues identified compounds with significant anti-HCV activity, highlighting a new scaffold for potential drug development. nih.gov Similarly, research on purine (B94841) ribonucleosides identified 2'-C-methyladenosine and 2'-C-methylguanosine as potent inhibitors of HCV RNA replication. researchgate.net

A critical aspect of developing antiviral agents is ensuring their selectivity for the viral target over host cellular machinery to minimize toxicity. nih.govnih.gov For benzofuran derivatives, cytotoxicity is typically assessed in parallel with antiviral activity. For example, in the evaluation of 2,3,5-trisubstituted benzofuran analogues, several compounds that showed improved anti-HCV potency also maintained a favorable selectivity index, with some even exhibiting reduced cytotoxicity against the host cells (Huh7.5.1). nih.gov

The therapeutic index, which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a key parameter. A higher therapeutic index indicates greater selectivity and a better safety profile. Studies on various benzofuran and aurone derivatives have reported their inhibitory concentrations (IC50 or EC50) and cytotoxicity concentrations (CC50) to establish their selectivity. nih.govnih.gov For instance, a novel phenanthridinone derivative showed potent and selective inhibition of HCV replication. nih.gov The goal is to identify compounds that are highly active against the virus at concentrations that are non-toxic to human cells. nih.gov

Hepatitis C Virus (HCV) RNA-dependent RNA Polymerase (RdRp) Inhibition

Anticancer and Antiproliferative Activities

Aurone derivatives, including those based on the this compound scaffold, have demonstrated significant potential as anticancer agents. nih.govnih.gov Their mechanisms of action often involve the inhibition of key enzymes that regulate cell proliferation and survival. nih.gov

Protein kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for cancer therapy. nih.govrsc.org

PIM1 Kinase: PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers, including prostate and hematopoietic malignancies. nih.govnih.gov They are involved in promoting cell survival and proliferation. Several studies have identified aurone and other heterocyclic compounds as potent inhibitors of PIM-1 kinase. nih.gov For example, a series of imidazopyridazine-based compounds were developed as subnanomolar inhibitors of PIM-1 and PIM-2. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazoles identified a compound with an IC50 of 17 nM against PIM-1 kinase. nih.gov

PI3K-alpha and mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Its abnormal activation is common in many human cancers. nih.gov Dual inhibitors that target both PI3K and mTOR have shown promise as anticancer agents. nih.govnih.gov Dactolisib (NVP-BEZ235) is a well-studied dual PI3K/mTOR inhibitor. nih.gov Another compound, VS-5584, is a potent and selective dual inhibitor of mTORC1/2 and class I PI3-kinases that has been shown to preferentially target cancer stem cells. nih.gov PF-04691502 is another example of a dual PI3K/mTOR inhibitor. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation and cancer. nih.govyoutube.com The CDK4/6-cyclin D complex, in particular, is a critical driver of the G1 to S phase transition in the cell cycle. nih.govyoutube.com Inhibitors of CDK4/6 have emerged as an effective strategy for treating certain types of cancer, such as hormone receptor-positive breast cancer. nih.govnih.gov Aurone derivatives have been identified as a novel class of CDK inhibitors. nih.gov For example, certain polymethoxy aurones have been shown to inhibit the CyclinB1/CDK1 complex. nih.gov Other studies have focused on developing azaindole-based aurones as inhibitors of the CDK2/Cyclin A complex. benthamdirect.comresearchgate.net

The following table summarizes the inhibitory activities of some representative kinase inhibitors:

Compound/ClassTarget Kinase(s)IC50/EC50Cell Line(s)Reference(s)
Imidazopyridazine (cpd 22m)PIM-1, PIM-20.024 nM, 0.095 nMKMS-12-BM nih.gov
1,3,4-Oxadiazole (B1194373) (cpd 10f)PIM-117 nMPC-3 nih.gov
Dactolisib (NVP-BEZ235)PI3K/mTORLow nMVarious nih.gov
VS-5584PI3K/mTOR-Various nih.gov
PF-04691502PI3K/mTOR32 nM (mTORC1)- nih.gov
Polymethoxy aurone (1c)CyclinB1/CDK1-DU145 nih.gov
Azaindole-based aurone (AU7)CDK2/Cyclin A52.79 µMMCF-7 benthamdirect.comresearchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Several analogues of this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects.

For instance, the synthetic resorcinolic lipid 3-heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one (AMS35AA) has been shown to increase the rate of apoptosis induced by the chemotherapy drug cyclophosphamide. nih.gov Another novel cytosporone, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one (AMS049), when used in combination with cyclophosphamide, also induces apoptosis, highlighting its potential as a chemotherapeutic adjuvant. nih.gov

A novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, has been found to induce apoptosis in human lung cancer cells. nih.govresearchgate.net This induction is characterized by an increased sub-G1 fraction in the cell cycle, DNA fragmentation, alteration of the Bax/Bcl-2 protein expression ratio, and loss of mitochondrial membrane potential. nih.govresearchgate.net These events trigger the caspase cascade, leading to apoptotic cell death. nih.gov The apoptotic effects of MHY-449 can be inhibited by a pan-caspase inhibitor, further confirming the caspase-dependent pathway. nih.gov

Similarly, 2,4',6-trihydroxy-4-methoxybenzophenone, a compound with structural similarities, induces apoptosis in HT-29 human colon carcinoma cells. nih.gov This is evidenced by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Flow cytometry analysis confirmed an increase in early and late apoptotic cells. nih.gov The underlying mechanism involves the upregulation of pro-apoptotic proteins like PUMA and Bak, and regulation of Bcl-2 and Mcl-1 proteins. nih.gov

Chalcone (B49325) derivatives containing a benzofuran moiety also show promise in inducing apoptosis. Studies on (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one revealed its ability to induce apoptosis in human lung and colon cancer cells, as determined by fluorescence imaging with Hoechst 33342, Annexin-V-FITC, and Propidium iodide triple staining. ejmo.org

Activity against various Cancer Cell Lines (e.g., breast cancer, leukemia)

The cytotoxic effects of this compound analogues have been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of activity.

Halogenated derivatives of benzofuran have shown significant anticancer activities. nih.gov For example, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited remarkable cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, without being toxic to normal cells. nih.gov

A small library of benzofuran derivatives fused with imidazole (B134444) and quinazolinone scaffolds was tested against human breast cancer (MCF-7) cells. nih.gov With the exception of one compound, all derivatives successfully inhibited the growth of these cancer cells. nih.gov

The novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, has demonstrated inhibitory effects on the growth of various human cancer cell lines in a time- and concentration-dependent manner. nih.govresearchgate.net

A newly synthesized chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was investigated for its anticancer activity in human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. ejmo.org The IC50 values for this compound were found to be 2.85 µM in A549 cells. ejmo.org

Furthermore, a dihydrobenzofuran lignan (B3055560), methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5yl]prop-2-enoate (Q2-3), exhibited a specific cytotoxic effect on breast tumor cells, including SKBR3 (ER− Her2+) and MDA-MB-231 (ER− Her2−) human breast cancer cell lines, while showing less toxicity to normal human epithelial and lung fibroblast cell lines. researchgate.net

Another study on novel fatty acid 3,4-dihydropyrimidin-2-(1H)-one derivatives, which share some structural similarities, showed that a compound derived from 3-hydroxybenzaldehyde (B18108) and urea (B33335) was particularly potent against breast (MCF-7) and gastric (AGS) cancer cells, with an IC50 of 2.3 μM for breast cancer cells. rsc.org

Table 1: Anticancer Activity of Benzofuran Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC50/GI50) Reference
Halogenated benzofuran derivative K562 (human chronic leukemia) IC50: 5 µM nih.gov
Halogenated benzofuran derivative HL60 (human acute leukemia) IC50: 0.1 µM nih.gov
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one A549 (human lung cancer) IC50: 2.85 µM ejmo.org

Cell Cycle Studies and Arrest Mechanisms

In addition to inducing apoptosis, several analogues of this compound have been shown to interfere with the cell cycle progression in cancer cells, leading to cell cycle arrest.

The novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, was found to induce cell cycle arrest at the S phase in human lung cancer cells. nih.govresearchgate.net This arrest contributes to the subsequent induction of apoptosis. nih.govresearchgate.net The molecular mechanism underlying this effect involves the downregulation of Akt phosphorylation. nih.govresearchgate.net

Similarly, 2,4',6-trihydroxy-4-methoxybenzophenone treatment of HT-29 cells resulted in a G0/G1 phase arrest in a time-dependent manner, as determined by flow cytometry. nih.gov

Modulation of ABCG2 Efflux Transporter

The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a plasma membrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic drugs. nih.govresearchgate.net Modulation of ABCG2 activity is therefore a key strategy to overcome MDR. nih.gov

Research has shown that certain flavonoids, which share structural similarities with benzofuran derivatives, can act as potent inhibitors of ABCG2-mediated efflux. ucl.ac.be For instance, hydrophobic flavones have been found to be specific for ABCG2 over other ABC transporters like ABCB1 and ABCC1. ucl.ac.be

Furthermore, studies have indicated that dietary compounds like isoliquiritigenin (B1662430) can chemosensitize breast cancer stem cells by targeting the β-catenin/ABCG2 signaling pathway. ejmo.org While direct studies on this compound are limited, the known activity of related compounds suggests a potential for its analogues to modulate ABCG2 function. The expression of ABCG2 can be influenced by various factors, and prolonged exposure of cells to certain drugs can lead to its overexpression. researchgate.net

In vivo Potency in Xenograft and Zebrafish Models

To assess the therapeutic potential of these compounds in a living organism, researchers have utilized in vivo models such as mouse xenografts and zebrafish xenografts. nih.govunits.itnih.govresearchgate.net The zebrafish model, in particular, has emerged as a powerful platform for rapid in vivo testing of anticancer compounds due to its genetic similarity to humans, optical transparency, and rapid development. nih.govunits.itnih.govresearchgate.net

Zebrafish xenograft models have been successfully used to study various human cancers, including melanoma, breast cancer, and leukemia. nih.govspringernature.com In one study, a chalcone compound was administered intraperitoneally and was shown to inhibit tumor growth in a xenograft mouse model. ejmo.org

A dihydrobenzofuran lignan derivative, compound 37, demonstrated effective prevention of breast tumor metastasis in mice following surgical resection of the primary tumor. researchgate.net This highlights the potential of these compounds not only in inhibiting primary tumor growth but also in preventing metastasis. researchgate.net

The zebrafish patient-derived xenograft (zf-PDX) model is another valuable tool for preclinical drug discovery. nih.gov In this model, tumor spheroids are injected into zebrafish embryos, allowing for the in vivo assessment of drug efficacy. nih.gov This model has been used to test the effectiveness of various antineoplastic drugs. nih.gov

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, this compound and its analogues have also been investigated for their antimicrobial and anti-inflammatory activities.

Antibacterial Activity (e.g., against Gram-positive bacteria, MRSA, MSSA, P. aeruginosa)

Several studies have highlighted the potent antibacterial activity of benzofuran-related compounds, particularly against Gram-positive bacteria.

D-3263, a compound related to this compound, has demonstrated significant inhibitory effects against Staphylococcus aureus isolates, including both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov At a concentration of 25 µM, D-3263 inhibited 86.67% of MSSA and 93.33% of MRSA isolates. nih.gov The minimum inhibitory concentrations (MICs) of D-3263 against clinical S. aureus, Enterococcus faecalis, and Enterococcus faecium isolates were found to be ≤ 25 µM. nih.gov D-3263 also exhibits bactericidal effects at higher concentrations and is effective at inhibiting and eradicating biofilms. nih.gov The proposed mechanism of action involves targeting the bacterial cell membrane and disrupting protein synthesis. nih.gov

Other studies have also reported the antibacterial properties of various natural and synthetic compounds against Pseudomonas aeruginosa and S. aureus. mdpi.comnih.gov For example, arylbenzylfuran has been shown to be active against clinical strains of MRSA and can significantly reduce the viability of S. aureus biofilms. mdpi.com Phenazine 1,6-dicarboxylic acid, isolated from Pseudomonas aeruginosa, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

A xanthone (B1684191) derivative, 1,3-dihydroxy-,2',2'-dimethylpyrano-(5,6)-xanthone, isolated from a Streptomyces species, displayed antibacterial activity against Gram-positive bacteria with MICs ranging from 8-32 μg/mL. scialert.net Its mode of action is believed to be the disruption of the bacterial cell wall and cytoplasmic membrane. scialert.net

Spiro-4H-pyran derivatives have also been synthesized and evaluated for their antimicrobial activity. researchgate.net One such derivative containing both indole (B1671886) and cytosine rings showed good antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. researchgate.net

Table 2: Antibacterial Activity of D-3263 and a Xanthone Derivative

Compound Bacteria Activity Reference
D-3263 MSSA 86.67% inhibition at 25 µM nih.gov
D-3263 MRSA 93.33% inhibition at 25 µM nih.gov
D-3263 E. faecalis MIC ≤ 25 µM nih.gov
D-3263 E. faecium MIC ≤ 25 µM nih.gov

Antifungal Activity

The benzofuran nucleus is a key structural motif in numerous synthetic and natural compounds that exhibit antifungal properties. While specific studies on the antifungal activity of this compound are not extensively detailed in the available literature, research on its analogues provides significant insights into the potential of this class of compounds.

Derivatives of benzofuran have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic fungi. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Candida albicans and other Candida species. mdpi.com The introduction of bromine or chlorine atoms into the benzofuran ring has been shown to significantly enhance antifungal efficacy. mdpi.com One study found that converting a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative led to a drastic increase in its antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

The proposed mechanisms of action for some benzofuran derivatives involve the disruption of intracellular calcium homeostasis. mdpi.comnih.gov Amiodarone, a synthetic drug based on the benzofuran ring system, exhibits broad-spectrum antifungal activity by mobilizing intracellular Ca2+. mdpi.comnih.gov While some newly synthesized benzofuran derivatives also induce changes in cytoplasmic calcium concentrations, this effect does not always directly correlate with their antifungal potency, suggesting that other mechanisms may also be at play. nih.gov

Furthermore, hybrid molecules incorporating the benzofuran scaffold have been explored. Novel benzofuran-based 1,2,4-triazole (B32235) derivatives have been synthesized and shown to possess inhibitory potential against bacterial strains, indicating the versatility of the benzofuran core in developing antimicrobial agents. researchgate.net The 1,3,4-oxadiazole class of compounds, when linked to a thiophene (B33073) or furan (B31954) ring, has also been investigated for antifungal activity, with some derivatives showing potent inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. youtube.com

Table 1: Antifungal Activity of Selected Benzofuran Derivatives
Compound/Derivative ClassFungal SpeciesObserved EffectReference
Halogenated 3-benzofurancarboxylic acidsCandida albicans, Candida spp.Antifungal activity mdpi.com
Dibromo derivative of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylateCryptococcus neoformans, Aspergillus fumigatusSignificant antifungal activity nih.gov
Amiodarone (benzofuran-based)Broad range of fungiPotent antifungal activity mdpi.comnih.gov
Benzofuran-based 1,2,4-triazole derivativesE. coli, B. subtilisInhibitory potential researchgate.net
Thiophene/furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorumPotent SDH inhibition youtube.com

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. The ability of natural compounds to inhibit biofilm formation is therefore of great interest. While direct studies on the anti-biofilm properties of this compound are limited, research on analogous flavonoids and other phenolic compounds demonstrates the potential of this chemical class to interfere with biofilm development.

Flavonoids, which share structural similarities with the dihydroxyphenyl portion of this compound, have been shown to possess anti-biofilm properties. mdpi.comnih.gov For example, 3,2′-dihydroxyflavone has been identified as an inhibitor of biofilm formation in Staphylococcus aureus. mdpi.comnih.gov Its activity is attributed in part to its antimicrobial effect and its ability to repress the expression of genes involved in virulence, such as those for hemolysin and nuclease. mdpi.com This compound was also effective against polymicrobial biofilms of S. aureus and Candida albicans. mdpi.comnih.gov

The mechanism of anti-biofilm action for many natural compounds involves the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation in many bacterial species. frontiersin.orgmdpi.com Phytochemicals can interfere with QS signaling, reduce the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix, and alter bacterial surface properties to prevent adhesion. mdpi.comfrontiersin.org For instance, 3-methyl-2(5H)-furanone, a furanone derivative, has been shown to inhibit the biofilm-forming effect of the autoinducer hexanoyl-homoserine lactone in Klebsiella pneumoniae, indicating a direct interference with the QS system. nih.gov This compound was found to affect the initial adhesion phase of biofilm formation. nih.gov

Furthermore, some natural compounds exhibit synergistic effects with conventional antibiotics, enhancing their efficacy against biofilms. mdpi.com The combination of plant-derived quorum sensing inhibitors with antibiotics has been shown to increase the susceptibility of biofilms to treatment. nih.gov

Table 2: Anti-biofilm Activity of Analogous Compounds
Compound/ClassTarget Organism(s)Mechanism/EffectReference
3,2′-dihydroxyflavoneStaphylococcus aureus, Candida albicansInhibition of biofilm formation, repression of virulence genes mdpi.comnih.gov
Flavonoids (general)Staphylococcus aureus, Escherichia coliInhibition of biofilm formation, disruption of QS researchgate.net
3-methyl-2(5H)-furanoneKlebsiella pneumoniaeInhibition of biofilm formation via QS interference nih.gov
Phytochemicals (general)Biofilm-forming pathogensInhibition of QS, reduction of EPS, alteration of cell surface properties frontiersin.orgmdpi.com

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) and Mediators (e.g., NO, ROS)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the modulation of pro-inflammatory signaling pathways is a major therapeutic goal. Research into the anti-inflammatory properties of phenolic compounds, including those structurally related to this compound, has revealed their ability to modulate the production of key inflammatory molecules.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the inflammatory response. nih.govnih.gov Studies on various dihydroxy-substituted phenolic and flavonoid compounds have demonstrated their capacity to suppress the expression and release of these cytokines in inflammatory models. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated macrophages, certain trihydroxyflavones have been shown to dose-dependently suppress the production of TNF-α, IL-1β, and IL-6. nih.gov This suggests that the dihydroxy-substitution pattern, as seen in this compound, is a crucial feature for anti-inflammatory activity.

In addition to cytokines, these compounds can also modulate the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). unimib.ityoutube.com Inducible nitric oxide synthase (iNOS) is an enzyme responsible for the production of large amounts of NO during inflammation. nih.gov The expression of iNOS and the subsequent release of NO can be inhibited by various phenolic compounds. Similarly, the generation of ROS by inflammatory cells, which contributes to oxidative stress and tissue damage, can be attenuated. nih.govnih.gov For example, 2,4′-dihydroxybenzophenone has been shown to inhibit LPS-induced production of pro-inflammatory mediators, including iNOS, and to reduce mitochondrial ROS production in macrophages. nih.gov This inhibition of NO and ROS production is often linked to the downregulation of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.com

The modulation of these inflammatory markers by phenolic compounds highlights their potential as anti-inflammatory agents. The structural features of this compound make it a plausible candidate for similar activities, although direct experimental evidence is needed for confirmation.

Interaction with Toll-Like Receptor 4 (TLR4) and CD14 Signaling

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4, often facilitated by the co-receptor CD14, triggers a downstream cascade that leads to the production of pro-inflammatory cytokines and other mediators. Therefore, the modulation of TLR4 signaling is a promising strategy for controlling inflammation.

While direct evidence of this compound interacting with the TLR4/CD14 complex is not available, studies on structurally similar dihydroxy-phenolic compounds have shown that they can interfere with this pathway. For example, 2,4′-dihydroxybenzophenone has been demonstrated to inhibit the LPS-induced inflammatory response by blocking the dimerization of TLR4. nih.gov Molecular docking studies suggest that this compound occupies the hydrophobic pocket of myeloid differentiation factor 2 (MD2), a protein that associates with TLR4 and is essential for LPS recognition. nih.gov By binding to MD2, the compound prevents the formation of the TLR4/MD2 dimer, which is a crucial step in the activation of the signaling cascade. nih.gov

This inhibition of TLR4 dimerization subsequently blocks the recruitment of downstream adaptor proteins like MyD88, leading to reduced activation of transcription factors such as NF-κB and a decrease in the expression of pro-inflammatory genes. nih.govmdpi.com The ability to interfere with the initial steps of the TLR4 signaling pathway represents a significant mechanism for the anti-inflammatory effects of these compounds. Given the structural similarities, it is plausible that this compound could exert its potential anti-inflammatory effects through a similar mechanism of TLR4/MD2 modulation.

Table 3: Interaction of Analogous Compounds with the TLR4 Signaling Pathway
CompoundTargetMechanism of ActionConsequenceReference
2,4′-dihydroxybenzophenoneTLR4/MD2 complexOccupies the hydrophobic pocket of MD2, blocking TLR4 dimerization.Inhibition of downstream signaling (MyD88, NF-κB), reduced pro-inflammatory mediator production. nih.gov
TLR4 inhibitors (general)TLR4Inhibition of TLR4 signaling.Downregulation of pro-inflammatory cytokines, shift towards an anti-inflammatory immune response.

Antioxidant Properties

The antioxidant capacity of phenolic compounds is well-documented, and this compound, with its two hydroxyl groups on the aromatic ring, is expected to possess significant antioxidant properties. These properties are primarily attributed to its ability to scavenge free radicals and chelate metal ions.

Free Radical Scavenging Mechanisms

Phenolic compounds can neutralize free radicals, such as reactive oxygen species (ROS), through several mechanisms, thereby preventing oxidative damage to biological molecules like DNA, proteins, and lipids. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thus quenching the radical. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The stability of this phenoxyl radical is a key determinant of the antioxidant's efficiency. The presence of multiple hydroxyl groups, particularly in ortho or para positions to each other, enhances this stability through resonance and intramolecular hydrogen bonding. nih.gov

The SET-PT mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation. This is often followed by the loss of a proton to the surrounding medium. The favorability of SET-PT is influenced by the ionization potential of the antioxidant and the polarity of the solvent. In aqueous solutions at physiological pH, a related mechanism called sequential proton loss electron transfer (SPLET) can occur, where the phenolic compound first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.

Studies on dihydroxybenzoic acids, which are structurally related to the dihydroxyphenyl moiety of this compound, have shown that the relative positions of the hydroxyl and carboxyl groups significantly influence their radical scavenging activity. It has been found that a hydroxyl group in the meta position relative to an electron-withdrawing group and in the para or ortho position to another hydroxyl group are key structural features for high reactivity towards peroxyl radicals via the HAT mechanism. For this compound, the hydroxyl groups at positions 4 and 6 are in a meta relationship, which is known to confer significant antioxidant activity due to resonance stabilization. nih.gov

Iron Chelating Activity

In addition to direct radical scavenging, another important antioxidant mechanism of phenolic compounds is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). These metal ions can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical (•OH), through Fenton and Haber-Weiss reactions. By binding to these metal ions, chelating agents can render them redox-inactive, thereby preventing the initiation of oxidative chain reactions.

The ability of a compound to chelate iron is largely dependent on the presence and arrangement of functional groups that can act as ligands. Dihydroxy-substituted phenolic compounds, especially those with hydroxyl groups in the ortho position (a catechol moiety), are known to be potent iron chelators. While this compound does not have a catechol group, the presence of two hydroxyl groups along with the carbonyl and ether oxygen atoms in the furanone ring could potentially participate in the coordination of metal ions.

Hydrogen Peroxide Scavenging Activity

The capacity of phenolic compounds to neutralize reactive oxygen species (ROS) is a well-established area of research. Hydrogen peroxide (H₂O₂), while not a radical itself, can generate the highly reactive hydroxyl radical, leading to cellular damage. The antioxidant potential of various compounds is often evaluated by their ability to scavenge H₂O₂.

Research into the antioxidant properties of aurone derivatives, such as (Z)-7,4'-dimethoxy-6-hydroxy-aurone-4-O-β-glucopyranoside (DHG), a compound structurally related to this compound, has demonstrated significant protective effects against H₂O₂-induced cell damage. In one study, pretreatment with DHG was found to significantly increase cell viability and reduce apoptosis in PC12 cells exposed to hydrogen peroxide. nih.gov This neuroprotective effect was linked to the compound's ability to attenuate oxidative stress by boosting the activity of superoxide (B77818) dismutase (SOD) and levels of glutathione (B108866) (GSH), while concurrently decreasing malondialdehyde (MDA) and intracellular ROS levels. nih.gov The study highlights that the antioxidant activity of such aurones plays a crucial role in their protective mechanisms against oxidative damage. nih.gov The enol structure within similar compounds is considered a key factor for their antioxidant activity. rsc.org

Anti-diabetic Potential

The preservation of pancreatic islet β-cell mass and function is a primary goal in the management of diabetes. The death of these insulin-producing cells, often through apoptosis, is a key pathological feature of the disease. Research has identified that the inhibition of certain signaling pathways can protect these cells from apoptosis.

Benzofuran-3(2H)-one derivatives have emerged as promising agents in this regard. Studies have shown that potent analogues of this scaffold can protect islet β-cells from apoptosis in a dose-dependent manner. This protective effect is a direct consequence of their ability to inhibit specific cellular targets involved in cell death pathways, thereby supporting the potential of small molecule inhibitors based on the benzofuran-3(2H)-one structure as a therapeutic strategy for diabetes.

Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is a serine/threonine kinase that plays a significant role in various cell death signaling pathways. Its inhibition has been identified as an effective method to prevent the apoptosis of islet β-cells.

Through high-throughput screening, benzofuran-3(2H)-one was identified as a moderate inhibitor of DRAK2. This discovery prompted further structure-activity relationship (SAR) studies, leading to the development of a novel series of benzofuran-3(2H)-one inhibitors with significantly improved potency. The initial hit compound showed an IC₅₀ value of 3.15 μM, while optimized analogues demonstrated much greater potency.

Table 1: DRAK2 Kinase Inhibitory Activity of Benzofuran-3(2H)-one Analogues

CompoundDescriptionIC₅₀ (μM)
Compound 4 Initial Hit Compound3.15
Compound 40 Potent Analogue0.33
Compound 41 Most Potent Analogue0.25

Data sourced from a study on benzofuran-3(2H)-one derivatives as DRAK2 inhibitors.

Other Biological Activities

The benzofuran scaffold is recognized for a wide range of biological activities, including antiparasitic properties. nih.gov Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health issue. nih.gov

Research into synthetic aurones, which are derivatives of benzofuran-3(2H)-one, has demonstrated their potential as leishmanicidal agents. A study evaluating a series of (Z)-2-benzylidenebenzofuran-3-(2H)-ones against the intracellular amastigote form of Leishmania infantum found that the substitution pattern on the rings of the aurone structure significantly influenced both activity and cytotoxicity. Specifically, aurones lacking substituents on ring A tended to show higher toxicity compared to those with 4,6-dimethoxy substitutions. Further research has identified other benzofuroxan (B160326) derivatives that exhibit potent leishmanicidal activity against Leishmania amazonensis, with some compounds showing greater selective activity than the reference drug amphotericin B. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The benzofuran scaffold has been explored for its urease inhibitory potential. nih.gov

A study involving synthesized benzofuran-based-thiazolidinone analogues revealed significant urease inhibitory activity. nih.gov All tested compounds showed inhibitory potential, with IC₅₀ values ranging from 1.2 µM to 23.50 µM, which is comparable to or better than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.40 µM). nih.gov The most potent compounds in the series demonstrated excellent inhibitory effects, with the top performer having an IC₅₀ value of 1.2 µM. nih.gov Molecular docking studies confirmed that the substituents on the phenyl ring played a key role in the binding interactions with the enzyme's active site. nih.gov

Table 2: Urease Inhibitory Activity of selected Benzofuran-based-thiazolidinone Analogues

CompoundIC₅₀ (μM)
Analogue 1 1.2 ± 0.01
Analogue 3 2.20 ± 0.01
Analogue 5 1.40 ± 0.01
Analogue 8 2.90 ± 0.01
Thiourea (Standard) 21.40 ± 0.21

Data sourced from a study on benzofuran-based-thiazolidinone analogues as urease inhibitors. nih.gov

Melanogenesis-Inhibiting and Anti-tyrosinase Activity

The quest for effective and safe agents to modulate skin pigmentation has led to the exploration of various natural and synthetic compounds. Among these, aurones, a class of flavonoids to which this compound belongs, have emerged as promising candidates due to their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.

Research has demonstrated that the hydroxylation pattern on the aurone scaffold is crucial for its anti-tyrosinase activity. Specifically, the presence of hydroxyl groups at the 4 and 6 positions of the A-ring, as seen in the target compound, is a significant determinant of inhibitory potency. nih.govresearchgate.net Studies on a series of (Z)-benzylidenebenzofuran-3(2H)-one derivatives revealed that unsubstituted aurones are weak inhibitors of human melanocyte-tyrosinase. However, the introduction of hydroxyl groups, particularly at the 4, 6, and 4' positions, leads to a substantial increase in tyrosinase inhibition. nih.gov

One of the most potent compounds identified in these studies is 4,6,4'-trihydroxyaurone , a close analogue of this compound. This naturally occurring aurone has been shown to induce a 75% inhibition of tyrosinase at a concentration of 0.1 mM, a potency that is significantly higher than that of kojic acid, a well-known tyrosinase inhibitor. nih.govresearchgate.net The inhibitory effect of these aurone derivatives has been confirmed in cellular models, where they have been shown to suppress melanogenesis in melanoma cells. researchgate.netmdpi.com The mechanism of action is believed to be competitive inhibition of the tyrosinase enzyme. nih.gov

CompoundTyrosinase Inhibition DataReference
4,6,4'-Trihydroxyaurone75% inhibition at 0.1 mM nih.gov
Kojic Acid (for comparison)Completely inactive at 0.1 mM nih.gov

Induction of NQO1

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial phase II detoxification enzyme that plays a significant role in protecting cells from oxidative stress and the harmful effects of xenobiotics. The induction of NQO1 is considered a key strategy for cancer chemoprevention.

Studies have shown that functionalized aurones can act as potent inducers of NQO1. nih.gov Research on a series of aurone derivatives demonstrated that compounds with a 4,6-dimethoxy substitution pattern on the A-ring were particularly effective at inducing NQO1 activity in Hepa1c1c7 cells. nih.gov These findings are highly relevant to this compound, as the methoxy (B1213986) groups at these positions are electronically similar to hydroxyl groups.

The induction of NQO1 by these aurones is thought to be mediated through the activation of both the Aryl hydrocarbon Receptor (AhR)/Xenobiotic Response Element (XRE) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathways. nih.gov This suggests that aurones may act as mixed activators of NQO1 induction. Quantitative structure-activity relationship (QSAR) analyses have indicated that the size and non-polar surface area of the substituents on both the A and B rings are important determinants of the NQO1-inducing activity. nih.gov

Compound ClassBiological ActivityMechanismReference
4,6-DimethoxyauronesPotent inducers of NQO1 activity (2-fold induction at submicromolar concentrations)Activation of AhR/XRE and Nrf2/ARE pathways nih.gov

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The excessive conversion of glucose to sorbitol by ALR2 is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of ALR2 is a major therapeutic target for the management of these conditions.

While direct studies on this compound are limited, research on related benzofuran derivatives has demonstrated their potential as ALR2 inhibitors. Various benzo[b]furan derivatives possessing a carboxymethylsulfamoyl group have been synthesized and shown to exhibit significant ALR2 inhibitory activity, with IC50 values in the nanomolar to low micromolar range. nih.gov In these studies, the position of the carboxymethylsulfamoyl group was found to be critical, with compounds having this group at the 3- or 4-position showing the highest potency. nih.gov

Furthermore, a benzofuroxane derivative, BF-5m , has been identified as a new aldose reductase inhibitor that can mitigate the cardiac complications associated with high glucose levels. nih.gov Although these compounds have different substitution patterns compared to this compound, these findings underscore the potential of the benzofuran scaffold as a template for the design of novel and effective ALR2 inhibitors.

Compound Class/DerivativeALR2 Inhibition DataReference
Benzo[b]furan derivatives with a carboxymethylsulfamoyl groupIC50 values in the range of 10-8-10-7 M nih.gov
BF-5m (benzofuroxane derivative)Demonstrated cardioprotective effects via ALR2 inhibition nih.gov

High-affinity Binding to Cytosolic Domain of P-glycoprotein (Pgp)

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that plays a crucial role in drug absorption, distribution, and elimination. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance. Therefore, compounds that can bind to and inhibit P-gp are of significant interest in oncology.

While there is no direct evidence of this compound binding to P-gp, studies on closely related aurone analogues suggest a potential interaction. A series of 4-hydroxy-6-methoxyaurones were synthesized and evaluated for their binding affinity to the nucleotide-binding domain of P-gp. The binding affinity was found to be dependent on the nature of the substituent on the B-ring and the presence of a hydroxyl group at the 4-position.

Although specific binding data for this compound is not available, the structural similarities to the studied 4-hydroxy-6-methoxyaurones suggest that it could potentially interact with the P-gp transporter. Further research is needed to confirm and characterize this potential interaction.

Compound ClassBiological TargetKey FindingReference
4-Hydroxy-6-methoxyauronesP-glycoprotein (P-gp)Binding affinity is linked to the nature of the substituent on the B-ring and the presence of a 4-hydroxy group. mdpi.com

Iv. Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidation of Key Structural Features for Biological Activity

The fundamental framework of 4,6-dihydroxybenzofuran-3(2H)-one, which consists of a fused benzene (B151609) and furan (B31954) ring system, is a recognized scaffold in many biologically active compounds. mdpi.comnih.gov The inherent structural rigidity and electronic properties of this heterocyclic system provide a stable platform for interaction with various biological targets. The presence of a carbonyl group at the 3-position and hydroxyl groups on the benzene ring (A-ring) are critical determinants of its chemical reactivity and potential for forming interactions with biomolecules.

Impact of Substituents on the A-ring and B-ring on Activity

The introduction of various substituents onto the A-ring (the benzene ring) and the B-ring (the furanone ring) of the this compound scaffold can significantly modulate its biological activity. The nature, position, and size of these substituents can influence the compound's lipophilicity, electronic properties, and steric interactions with target proteins.

Studies on related benzofuran (B130515) and flavonol derivatives have shown that modifications to both rings can have a profound impact on their bioactivity. scirp.org For instance, in a series of substituted 4-thioflavonols, which share a similar bicyclic core, the nature and position of substituents on both the A and B rings were found to be critical for their antimicrobial activity. scirp.org The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution across the molecule, thereby affecting its ability to interact with biological targets. scirp.org

While specific data on a wide range of substituents for this compound is limited, general principles from related structures suggest that:

A summary of the general impact of substituents on the activity of related benzofuran and flavonol derivatives is presented in the table below.

RingSubstituent TypeGeneral Effect on ActivityReference
A-ringElectron-donating groupsCan enhance activity depending on the target scirp.org
A-ringElectron-withdrawing groupsCan enhance activity depending on the target scirp.org
B-ringBulky groupsCan either enhance or decrease activity due to steric effects mdpi.com

Role of Hydroxyl Groups and their Position in Biological Potency

The two hydroxyl (-OH) groups at the 4 and 6 positions of the benzene ring in this compound are of paramount importance for its biological activity. These groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.

The specific positioning of these hydroxyl groups is critical. In a study of benzophenanthridine alkaloids, the removal of a related functional group, a methylenedioxy group which can be considered a protected di-hydroxyl system, led to a decrease in antimicrobial activity, highlighting the importance of oxygen-containing substituents on the aromatic ring. plos.org The resorcinol-like arrangement (1,3-dihydroxy) of the hydroxyl groups in this compound can also play a role in its antioxidant properties through the stabilization of radical species.

The acidity of these phenolic hydroxyl groups can also influence the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a biological target.

Influence of Halogenation on Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzofuran scaffold is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com Halogenation can influence a molecule's properties in several ways:

Increased Lipophilicity: Halogens can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes.

Altered Electronic Properties: The high electronegativity of halogens can create a dipole moment and alter the electronic nature of the aromatic ring, which can influence binding interactions.

Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to the stability of a drug-receptor complex.

In studies of various benzofuran derivatives, halogenation has been shown to significantly enhance their anticancer activities. mdpi.com The position of the halogen substituent is often a critical determinant of its effect on biological activity. mdpi.com While specific studies on the halogenation of this compound are not widely available, the general trend observed in related compounds suggests that the introduction of halogens could be a promising avenue for modulating its bioactivity.

Stereochemical Considerations and (Z)-Isomer Significance

For derivatives of this compound that have a substituent at the 2-position creating a chiral center or an exocyclic double bond, stereochemistry becomes a critical factor in determining biological activity. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into the binding site of a target protein.

In the closely related class of compounds known as aurones, which feature an exocyclic double bond at the 2-position, the stereochemistry of this bond is crucial. Aurones typically exist as (Z) and (E) isomers. The (Z)-isomer is generally the more stable and biologically active form. mdpi.com This is because the (Z)-configuration often provides the optimal geometry for interaction with the target enzyme's active site. mdpi.com

While this compound itself does not have this exocyclic double bond, its derivatives that do would likely exhibit similar stereochemical dependencies. The significance of the (Z)-isomer in aurones underscores the importance of a specific spatial arrangement for biological activity in this class of compounds.

Computational Chemistry and Molecular Modeling

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for predicting and understanding the interactions between a small molecule and its biological target at the molecular level.

Molecular docking simulations can provide valuable insights into the binding mode of a ligand within the active site of a protein. These studies can predict the binding affinity and identify the key amino acid residues involved in the interaction, which can be validated by experimental studies.

While specific molecular docking studies for this compound are not readily found in the literature, studies on the structurally similar 4,6-dihydroxyaurone derivatives as tyrosinase inhibitors offer significant insights. In one such study, molecular docking simulations revealed that these compounds bind to the active site of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com The docking results showed that the aurone (B1235358) derivatives form hydrogen bonds with key residues in the active site and can also chelate the copper ions that are essential for the enzyme's catalytic activity. mdpi.com

Given the structural similarity, it is plausible that this compound and its derivatives could bind to similar enzymatic targets through analogous interactions. The hydroxyl groups at the 4 and 6 positions would be expected to play a crucial role in forming hydrogen bonds with the protein, while the benzofuranone core would provide the necessary scaffold for positioning these interacting groups.

The following table summarizes hypothetical interactions of this compound based on docking studies of related aurones.

Target EnzymePotential Interacting ResiduesType of InteractionReference
TyrosinaseHistidine, AsparagineHydrogen Bonding, Metal Chelation mdpi.com
Glycogen PhosphorylaseArginine, TyrosineHydrogen Bonding, Pi-Pi Stacking mdpi.com
α-GlucosidaseAspartic Acid, Glutamic AcidHydrogen Bonding mdpi.com

DFT-Based QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in medicinal chemistry that correlate the chemical structure of a compound with its biological activity. When combined with Density Functional Theory (DFT), a computational method used to investigate the electronic structure of many-body systems, QSAR studies can provide profound insights into the molecular properties driving a compound's efficacy.

While specific DFT-based QSAR studies exclusively centered on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential interactions. DFT calculations can determine a variety of molecular descriptors for this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment. These quantum chemical descriptors are crucial in defining the molecule's reactivity and its ability to interact with biological targets.

For instance, a lower HOMO-LUMO energy gap would suggest higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for hydrogen bonding and other non-covalent interactions. In a hypothetical QSAR model, these descriptors for a series of benzofuranone analogs would be statistically correlated with their measured biological activities (e.g., enzyme inhibition, antimicrobial effects). This would allow for the identification of key structural features essential for activity and guide the design of more potent derivatives.

A typical DFT-based QSAR study would involve the following steps:

Dataset Selection: A series of benzofuranone derivatives with known biological activities would be chosen.

Molecular Modeling and Optimization: The 3D structures of the compounds, including this compound, would be built and their geometries optimized using DFT methods.

Descriptor Calculation: A range of quantum chemical descriptors would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a study would provide a quantitative framework for understanding the structure-activity relationships of this compound and its analogs.

Pharmacophore Modeling and 3D-QSAR Analysis

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds with similar activity. When combined with 3D-QSAR, this approach provides a more detailed understanding of the steric and electronic requirements for binding to a specific target.

For this compound, a pharmacophore model would likely highlight the following key features:

Hydrogen Bond Donors: The two hydroxyl (-OH) groups on the benzene ring.

Hydrogen Bond Acceptor: The carbonyl group (C=O) in the furanone ring.

Aromatic Ring: The benzene ring itself, which can participate in π-π stacking interactions.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would build upon this pharmacophore. After aligning a set of active benzofuranone analogs based on their common pharmacophoric features, these methods would generate 3D contour maps. These maps would visualize regions where modifications to the structure of this compound would likely enhance or diminish its biological activity.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeLocationPotential Interaction
Hydrogen Bond Donor4-hydroxyl groupInteraction with acceptor groups on a target protein
Hydrogen Bond Donor6-hydroxyl groupInteraction with acceptor groups on a target protein
Hydrogen Bond Acceptor3-carbonyl groupInteraction with donor groups on a target protein
Aromatic RingBenzene moietyπ-π stacking, hydrophobic interactions

The insights from pharmacophore modeling and 3D-QSAR are invaluable for lead optimization, allowing medicinal chemists to rationally design new derivatives of this compound with improved potency and selectivity.

In Silico Prediction of Molecular Targets

A crucial step in drug discovery is the identification of the molecular target(s) through which a compound exerts its biological effects. In silico target prediction methods utilize computational algorithms to predict the likely protein targets of a small molecule based on its chemical structure. These approaches can be broadly categorized into ligand-based and structure-based methods.

For this compound, ligand-based methods would involve comparing its 2D or 3D structure to databases of known bioactive compounds. If the compound shares significant similarity with molecules known to bind to a particular protein, that protein is predicted as a potential target. Various web servers and software tools are available for this purpose, employing algorithms that analyze chemical fingerprints, pharmacophores, or shape similarity.

Structure-based methods, on the other hand, would involve docking the 3D structure of this compound into the binding sites of a panel of known protein structures. The binding affinity is then calculated using a scoring function, and proteins with high predicted binding affinities are considered potential targets.

Table 2: Illustrative Example of Potential Predicted Targets for Benzofuranone Scaffolds

Predicted Target ClassRationale for PredictionPotential Therapeutic Area
KinasesMany kinase inhibitors possess heterocyclic scaffolds and hydrogen bonding moieties.Oncology, Inflammation
OxidoreductasesThe dihydroxy-aromatic structure is a common feature in molecules that interact with these enzymes.Metabolic Diseases, Neurodegenerative Diseases
ProteasesThe carbonyl group and aromatic ring can engage in key interactions within protease active sites.Infectious Diseases, Oncology

It is important to note that these in silico predictions are probabilistic and require experimental validation. However, they serve as a valuable starting point, significantly narrowing down the experimental search space and accelerating the process of target identification and validation for compounds like this compound.

V. Mechanisms of Action

Enzyme Inhibition Mechanisms

Derivatives of 4,6-dihydroxybenzofuran-3(2H)-one have demonstrated the ability to inhibit several enzymes, highlighting their potential as therapeutic agents. The presence of hydroxyl groups at the 4 and 6 positions on the benzofuranone A-ring is often crucial for significant inhibitory activity. nih.gov

Tyrosinase: Tyrosinase is a key copper-dependent enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov Certain aurones, particularly those with hydroxyl groups at the 4, 6, and 4' positions, are effective inhibitors of human melanocyte-tyrosinase. nih.gov For instance, the naturally occurring 4,6,4'-trihydroxyaurone shows significant inhibition of tyrosinase, an effect not observed with the well-known inhibitor, kojic acid, at similar concentrations. nih.gov The inhibitory action of related chalcone-like compounds has been identified as competitive, suggesting they bind to the enzyme's active site and interact with the copper ions essential for catalysis. nih.gov

Chorismate Synthase: A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, structurally related to the core compound, were identified as potent inhibitors of bacterial chorismate synthase. This enzyme is vital for the synthesis of aromatic amino acids in bacteria, making it an attractive target for antibacterial agents. researchgate.net

Urease: Benzofuran-based thiazolidinone analogues have been synthesized and shown to have excellent to good inhibitory potential against urease, a nickel-containing metalloenzyme. nih.gov Some of these compounds exhibited inhibitory activity significantly better than the standard inhibitor thiourea (B124793). nih.gov

Kinases: While broad-spectrum kinase inhibitor screenings have included some aurones, detailed investigations into the specific inhibition of kinases like DRAK2 by this compound are not extensively documented in the provided results. researchgate.net However, the general class of benzofuran (B130515) derivatives has been noted for its potential as kinase inhibitors. nih.gov

Aldose Reductase (ALR2): Specific data on the inhibition of ALR2 by this compound was not found in the search results.

Table 1: Enzyme Inhibition by Benzofuran-3(2H)-one Derivatives

EnzymeInhibitory ActivityKey Structural FeaturesMechanism of Inhibition
TyrosinaseSignificant inhibitionHydroxyl groups at 4, 6, and 4' positionsCompetitive (in related compounds)
Chorismate SynthasePotent inhibition2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-one structureNot specified
UreaseExcellent to good inhibitionBenzofuran-thiazolidinone structureNot specified

Cellular Pathway Modulation

The biological effects of compounds are often mediated through the modulation of intracellular signaling pathways that control fundamental cellular processes.

Inflammation: Information specifically linking this compound to the modulation of inflammation pathways was not available in the search results.

Cell Proliferation and Apoptosis: Related flavonoid compounds, such as luteolin, have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.govnih.gov This is achieved by influencing key cellular pathways. Luteolin treatment in HeLa cells led to an increase in the expression of pro-apoptotic genes (like BAX, BAD, Caspases 3 and 9) and a decrease in anti-apoptotic genes (like BCL-2). nih.gov It also down-regulated genes involved in cell cycle progression. nih.gov While these findings are for a different flavonoid, they illustrate the potential mechanisms by which compounds with similar core structures might exert anti-cancer effects through the modulation of apoptosis and cell cycle pathways.

Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this stress. Certain substituted 2,3-dihydro-5-hydroxybenzofuran derivatives have been specifically designed and evaluated as potent antioxidants. nih.govnih.gov For example, 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) demonstrated high antioxidant activity against lipid peroxidation in human plasma, much more so than uric acid. nih.gov This highlights the capacity of the benzofuran scaffold to act as a radical-scavenging antioxidant, thereby protecting against oxidative damage. nih.govnih.gov

Interactions with Cellular Components

Membranes: The interaction of antioxidant benzofuran derivatives with cellular membranes has been studied. The side chains of these molecules can influence their mobility within and between membranes. For instance, the dipentyl side chains of the antioxidant BO-653 reduce its inter-membrane mobility compared to dimethyl side chains, which can affect its efficacy as a radical scavenger within the membrane. nih.gov

Efflux Transporters: Efflux pumps are transporter proteins that can expel drugs from cells, leading to multidrug resistance (MDR) in bacteria and cancer cells. nih.govnih.gov Natural products are being investigated as potential efflux pump inhibitors to overcome MDR. nih.gov While there is no specific information in the search results about this compound interacting with efflux transporters, this remains a plausible mechanism of action for this class of compounds, given the broad interest in natural products as resistance modifiers. nih.gov

Vi. Advanced Research Directions and Potential Applications

Development of Novel Therapeutic Agents

The benzofuranone core is a versatile pharmacophore, and derivatives incorporating the 4,6-dihydroxy substitution pattern are being investigated for a multitude of biological activities. nih.govnih.gov

The emergence of resistant viral strains necessitates the discovery of novel antiviral agents. Derivatives of the 4,6-dihydroxybenzofuran-3(2H)-one scaffold, specifically aurones, have shown potential as direct-acting antivirals. Research has demonstrated that certain aurone (B1235358) derivatives can act as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication. researchgate.net One of the most active compounds identified in a study was (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one, which exhibited an IC₅₀ of 2.2 μM against HCV RdRp, highlighting the potential of this chemical class in developing new treatments for hepatitis C. researchgate.net The benzofuran (B130515) nucleus itself is recognized as a key structure in the development of antiviral drugs. mdpi.comnih.gov

The benzofuran scaffold is present in numerous compounds investigated for anticancer activity. mdpi.comnih.govnih.gov Derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, some 2-benzylidene-6-methoxybenzofuran-3(2H)-one derivatives have been shown to decrease [³H]thymidine incorporation in MCF7 breast cancer cells, indicating an inhibitory effect on cell proliferation. researchgate.net

Fluorinated benzofuran derivatives have also demonstrated significant anticancer effects. skintypesolutions.com Studies on the human colorectal adenocarcinoma cell line HCT116 showed that certain difluorinated benzofuran derivatives with bromine and carboxylic acid groups could inhibit cell proliferation by approximately 70%. skintypesolutions.com These compounds were found to induce apoptosis through the cleavage of PARP-1 and inhibition of the antiapoptotic protein Bcl-2. skintypesolutions.com The structure-activity relationship suggests that the presence of halogen atoms like fluorine and bromine, along with hydroxyl or carboxyl groups, enhances the biological effects of these derivatives. nih.govskintypesolutions.com

Compound ClassCancer Cell LineObserved EffectKey Findings
(Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-oneN/A (Enzyme Assay)Inhibition of HCV RdRp (IC₅₀ = 2.2 μM)Demonstrates potential as a direct-acting antiviral against Hepatitis C. researchgate.net
2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofuransMCF7 (Breast Cancer)Inhibition of cell proliferationGenerally more inhibitory than tamoxifen (B1202) in the studied concentration range. researchgate.net
Fluorinated Benzofuran DerivativesHCT116 (Colorectal Cancer)Inhibition of proliferation (~70%), induction of apoptosisEffects enhanced by difluorine, bromine, and carboxylic acid groups. skintypesolutions.com

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial and anti-inflammatory properties. nih.govmdpi.comnih.govnih.gov Furanones, the class of compounds to which this compound belongs, are known to be potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov Research into dihydrofurobenzoxazolin-2(3H)-ones, which share a related core structure, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. nih.gov

In the context of inflammation, the benzofuran structure plays a key role. It is thought to exert its effects by inhibiting the production of prostaglandin (B15479496) E2 (PGE₂) and nitric oxide (NO), both of which are key mediators in inflammatory pathways. nih.govnih.gov Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown they can suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). skintypesolutions.com The IC₅₀ values for these compounds ranged from 1.1 to 20.5 µM for prostaglandin E₂ and 2.4 to 5.2 µM for nitric oxide, indicating potent anti-inflammatory activity. skintypesolutions.com

Aurones, which are (Z)-benzylidenebenzofuran-3(2H)-one derivatives, have emerged as a promising scaffold for the development of antidiabetic agents. nih.gov The substitution pattern, particularly with hydroxyl groups on the benzofuranone ring (A-ring), is crucial for this activity. nih.gov The 4,6-dihydroxy substitution is a common feature in biologically active, naturally occurring aurones. nih.gov

One notable example is the naturally occurring aurone, sulfuretin (B1682711). Studies have shown that sulfuretin exhibits antidiabetic properties by targeting various metabolic signaling pathways. It has been found to suppress the molecular mechanisms of NF-κB, which may help prevent damage to pancreatic β-cells. nih.gov Furthermore, some C-geranylated aurones have demonstrated significant α-glucosidase inhibition with IC₅₀ values in the low micromolar range (4.9–5.4 µM), suggesting they could be valuable leads for developing drugs that delay glucose absorption and manage postprandial hyperglycemia. nih.gov A patent also suggests the potential application of 4,6-dihydroxy-3(2H)-benzofuranone derivatives in preparing antidiabetic drugs. aurorium.com

One of the most extensively researched applications for derivatives of this compound is in skin depigmentation. This activity stems from their ability to inhibit tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) production. nih.govfrontiersin.org Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in both dermatological treatments and cosmetic skin-lightening products. mdpi.commdpi.com

Research has specifically highlighted the importance of the 4,6-dihydroxy substitution pattern on the aurone scaffold for potent tyrosinase inhibition. While unsubstituted aurones are weak inhibitors, the presence of two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, significantly enhances their inhibitory activity. nih.govfrontiersin.org The naturally occurring 4,6,4'-trihydroxyaurone was identified as a particularly potent inhibitor, inducing 75% inhibition of human melanocyte-tyrosinase at a 0.1 mM concentration, a potency significantly higher than that of the well-known inhibitor, kojic acid. nih.gov

Compound/DerivativeTarget EnzymeKey Research FindingReference
Aurones with 4,6-dihydroxy substitutionsHuman Melanocyte-TyrosinaseDerivatives with hydroxyl groups at positions 4, 6, and 4' show significant tyrosinase inhibition. nih.govfrontiersin.org
4,6,4'-TrihydroxyauroneHuman Melanocyte-TyrosinaseInduces 75% inhibition at 0.1 mM concentration, outperforming kojic acid. nih.gov
(Z)-4,6-Dihydroxy-2-(4'-hydroxybenzylidene)benzofuran-3(2H)-oneTyrosinaseIdentified as a cosmetic or pharmaceutical agent with melanogenesis-inhibiting activity. mdpi.com

Prodrug Strategies and Delivery Systems

While this compound and its derivatives show significant therapeutic potential, their clinical utility can be hampered by challenges such as poor solubility, limited bioavailability, or inadequate penetration through biological barriers like the skin. nih.gov To overcome these limitations, researchers are exploring prodrug strategies and advanced drug delivery systems.

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.com For a compound like this compound, the two hydroxyl groups offer ideal handles for creating prodrugs. For instance, ester prodrugs could be synthesized to increase the lipophilicity of the molecule, potentially enhancing its ability to permeate the stratum corneum for topical applications like depigmentation.

Advanced drug delivery systems are also being investigated to improve the efficacy of this class of compounds. Nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), can encapsulate the active agent, protecting it from degradation, improving its solubility, and enabling targeted delivery. For example, a study on a different synthetic tyrosinase inhibitor, MHY498, demonstrated that loading it into SLNs resulted in a prolonged drug-release profile and higher skin permeation compared to a simple solution. nih.gov This nano-formulation led to a prominent inhibitory effect on UV-induced melanogenesis in vivo without inducing toxicity, showcasing the potential of such delivery systems for topical treatments. nih.gov While research on delivery systems specifically for this compound is still emerging, these related studies provide a strong rationale for pursuing nano-delivery strategies to enhance its therapeutic and cosmetic applications. aurorium.com

Combinatorial Chemistry Approaches for Derivative Discovery

The exploration of the therapeutic potential of this compound is significantly enhanced through the application of combinatorial chemistry. This approach allows for the systematic and rapid generation of a large library of derivatives, enabling the exploration of structure-activity relationships (SAR) and the identification of compounds with optimized biological activities.

A key strategy for the combinatorial derivatization of this compound involves a series of chemical reactions starting from readily available precursors. For instance, a patented method describes the synthesis of novel substituted 4,6-dihydroxy-3(2H)-benzofuranone derivatives using phloroglucinol (B13840) as a starting material. The process involves a sequence of reactions including Friedel-Crafts acylation, alkali-catalyzed cyclization, electrophilic substitution, and aldol (B89426) condensation to yield aurone derivatives with potential biological activities. google.com

The core structure of this compound offers several points for chemical modification. The hydroxyl groups on the benzene (B151609) ring and the active methylene (B1212753) group at the C2 position are particularly amenable to derivatization. For example, the hydroxyl groups can be alkylated or acylated, while the C2 position can be functionalized through condensation reactions with various aldehydes and ketones to introduce a wide range of substituents.

A Chinese patent details the synthesis of a series of 4,6-dimethoxy-3(2H)-benzofuranone analog derivatives with diverse substituents at the C2 position. google.com These derivatives are generated by reacting the core structure with a variety of aromatic and heterocyclic aldehydes. The patent claims potential applications for these derivatives in antitumor, antibacterial, cardiovascular disease treatment, neurotransmitter regulation, antioxidant, and anti-diabetic preparations. google.com

The following table outlines a selection of potential derivatives that can be synthesized using combinatorial approaches, based on the methodologies described in the scientific literature and patent filings.

Derivative Class R1 Substituent at C2 R2 Substituent on Benzene Ring Potential Biological Activity
Aurone AnalogsPhenyl, Hydroxyphenyl, Nitrophenyl, Halophenyl, Methoxyphenyl, Cyanophenyl, Furyl, Thienyl, PyridylBromine, IodineAntitumor, Antibacterial, Antioxidant
Alkylated DerivativesHAlkyl groups at 4- and 6-positionsModified solubility and bioavailability
Acylated DerivativesHAcyl groups at 4- and 6-positionsProdrug strategies, altered pharmacokinetic profiles

This table presents a conceptual framework for derivative discovery based on established combinatorial chemistry principles applied to the this compound scaffold.

Clinical Potential and Future Perspectives

While this compound is not yet in clinical use, the extensive research on the broader class of benzofuran derivatives points towards a promising future with significant clinical potential. The diverse biological activities reported for this class of compounds suggest several therapeutic avenues that could be explored for this compound and its analogs. nih.govrsc.orgnih.gov

The anticancer potential of benzofuran scaffolds is particularly well-documented. nih.gov Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. nih.gov The aforementioned in vivo study on an Aurora B kinase inhibitor from the aurone family highlights a specific and promising mechanism for anticancer therapy. nih.gov Furthermore, some benzofuran derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells.

Beyond oncology, benzofuran derivatives have shown potential in treating a variety of other conditions. For instance, their antioxidant properties make them interesting candidates for neurodegenerative diseases, where oxidative stress is a key pathological factor. researchgate.net Additionally, anti-inflammatory, antimicrobial, and antiviral activities have been reported for various benzofuran compounds. ijper.org A study on aurone derivatives, including those with a 4,6-dihydroxy substitution pattern, identified potent inhibitors of human tyrosinase, suggesting potential applications in dermatology for treating hyperpigmentation disorders. nih.gov

The future of this compound in medicine will depend on rigorous preclinical and clinical research. Key areas for future investigation include:

Lead Optimization: Utilizing combinatorial chemistry to synthesize and screen a wide range of derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its active derivatives exert their biological effects.

Pharmacokinetic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

In Vivo Efficacy and Safety Studies: Rigorous testing in relevant animal models of disease to establish therapeutic efficacy and a favorable safety profile before considering human trials.

The following table summarizes the potential clinical applications for this compound based on preclinical evidence from related compounds.

Potential Clinical Application Preclinical Evidence from Related Benzofuran Derivatives References
Oncology Inhibition of kinases (e.g., Aurora B), cytotoxicity against various cancer cell lines, overcoming multidrug resistance. nih.govnih.gov
Dermatology (Hyperpigmentation) Inhibition of human tyrosinase. nih.gov
Neurodegenerative Diseases Antioxidant properties. researchgate.net
Infectious Diseases Antibacterial, antiviral, and antifungal activities. nih.govijper.org
Inflammatory Disorders Anti-inflammatory properties. ijper.org

Vii. Analytical and Characterization Methods for 4,6 Dihydroxybenzofuran 3 2h One and Its Derivatives

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to the structural analysis of benzofuranone compounds, providing detailed information about the atomic composition, connectivity, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide data on the chemical environment of the individual atoms, allowing for a detailed mapping of the molecular skeleton.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For derivatives of 4,6-dihydroxybenzofuran-3(2H)-one, the ¹H NMR spectra reveal characteristic signals for the aromatic protons on the benzofuran (B130515) ring system and any substituent groups. For instance, in (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, the aromatic protons (H5 and H7) on the benzofuran core appear as singlets at approximately 6.01 and 6.19 ppm, respectively. amazonaws.com The protons on the benzylidene substituent also show distinct signals. amazonaws.com

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon atom (e.g., C=O, C-O, aromatic C-H). beilstein-journals.org For this compound itself, the molecular formula is C₈H₆O₄. nih.gov In its derivatives, the carbonyl carbon (C=O) of the furanone ring typically resonates at a downfield chemical shift, often around 178-181 ppm. amazonaws.com The carbons bearing hydroxyl groups (C-OH) and other carbons in the aromatic rings also have characteristic chemical shift ranges. amazonaws.com

Below is a table summarizing representative NMR data for a derivative of this compound.

¹H and ¹³C NMR Data for (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one Solvent: Methanol-d₄ (MeOD)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment
7.47 (d, J = 1.4 Hz, 1H)H2'
7.18 (dd, J = 8.2, 1.4 Hz, 1H)H6'
6.82 (d, J = 8.2 Hz, 1H)H5'
6.56 (s, 1H)-CH=
6.19 (s, 1H)H7
6.01 (s, 1H)H5
Data sourced from reference amazonaws.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net For this compound and its derivatives, the IR spectrum would typically show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Broad absorption bands in the higher frequency region are indicative of the hydroxyl (-OH) groups due to hydrogen bonding.

Mass Spectrometry (MS) (e.g., ESI+, EI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. miamioh.edu Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like benzofuranone derivatives, often resulting in the observation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. amazonaws.com Electron Ionization (EI) is a harder ionization technique that can cause fragmentation, providing structural information.

For example, the ESI-MS analysis of (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one shows a protonated molecule [M+H]⁺ at an m/z of 287. amazonaws.com This confirms the molecular weight of the compound to be 286 g/mol .

ESI-MS Data for this compound Derivatives

CompoundMolecular FormulaIon AdductCalculated m/zObserved m/z
(Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-oneC₁₅H₁₀O₆[M+H]⁺287.0454287
(Z)-2-(4-hydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-oneC₁₅H₁₀O₅[M+H]⁺271.0501271
(Z)-2-(4-hydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-oneC₁₅H₁₀O₄[M+H]⁺255.0552255
Observed m/z values sourced from reference amazonaws.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. chemrxiv.orgnih.gov This technique is instrumental in distinguishing between compounds that have the same nominal mass but different elemental formulas. chemrxiv.org For novel compounds, HRMS data is essential for confirming the proposed chemical structure. The high accuracy of the mass measurement allows for the calculation of a molecular formula that is consistent with the experimental data. miamioh.edueurl-pesticides.eu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.net For the analysis of this compound and its derivatives, TLC is typically performed on silica (B1680970) gel plates. nih.gov A suitable solvent system (mobile phase) is chosen to achieve good separation of the components. researchgate.net The spots on the TLC plate can be visualized under UV light (at 254 nm or 365 nm) or by staining with a chemical reagent, such as potassium permanganate (B83412) solution. researchgate.netnih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and analysis of this compound and its derivatives. Reverse-phase (RP) HPLC methods are commonly employed for this class of compounds.

For instance, a derivative, 6,7-dihydroxy-3(2H)-benzofuranone, can be analyzed using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is usually substituted with a volatile acid such as formic acid. sielc.com This HPLC method is versatile, allowing for scalability from analytical to preparative separation for impurity isolation and is also suitable for pharmacokinetic studies. sielc.com

The use of smaller particle size columns, such as those with 3 µm particles, enables faster analysis times in Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

A specific derivative, (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one, was analyzed by LC-MS using an Agilent 6530 Q-TOF instrument. The analysis was conducted in negative ionization mode with a collision energy of 20 V, resulting in a retention time of 3.4745 minutes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state. While specific X-ray crystallographic data for the parent compound this compound is not detailed in the provided search results, the methodology is mentioned as a critical tool for structural confirmation of related heterocyclic compounds. For example, the structure of 3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine (2c), a different heterocyclic system, was confirmed by single-crystal X-ray diffraction, revealing a boat conformation for the central ring. researchgate.net This highlights the power of the technique in unambiguously establishing molecular architecture.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound.

For a series of 1,6-dihydro-1,2,4,5-tetrazine derivatives, elemental analysis was performed using a Flash EA1112 instrument. The experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) were reported and compared to the calculated values to confirm the composition of the synthesized molecules. researchgate.net

Table 1: Elemental Analysis Data for Selected 1,6-dihydro-1,2,4,5-tetrazine Derivatives researchgate.net

CompoundMolecular FormulaCalculated (%)Found (%)
2c C8H9ClN4C: 51.81, H: 4.35, N: 26.85C: 51.81, H: 4.35, N: 26.85
2d C9H12N4OC: 58.81, H: 5.92, N: 27.43C: 58.95, H: 5.6, N: 27.2
2e C9H9F3N4C: 49.59, H: 3.75, N: 23.13C: 49.59, H: 3.75, N: 23.13

Melting Point Determination

Melting point is a critical physical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a pure substance, while a broad or depressed melting range often suggests the presence of impurities. The melting points of this compound derivatives are determined as part of their characterization.

Table 2: Melting Points of this compound and its Derivatives

Compound NameMelting Point (°C)
4,6-Dimethoxybenzofuran-3(2H)-one133 researchgate.net
(Z)-Benzylidene-4,6-dimethoxybenzofuran-3(2H)-one154-156 researchgate.net
4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one184–186 nih.gov
4,6-Dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-one201–203 nih.gov
4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-one206–208 nih.gov
6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one207–209 nih.gov
2-Hexadecyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid224–226 nih.gov
2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid238–239 nih.gov

Viii. Environmental Fate and Degradation Studies of 4,6 Dihydroxybenzofuran 3 2h One

Biodegradation Pathways and Products

While specific studies on the biodegradation of 4,6-dihydroxybenzofuran-3(2H)-one are not extensively documented, the degradation of related benzofuran (B130515) structures by soil bacteria provides significant insights into its likely metabolic fate. For instance, the biodegradation of dibenzofuran (B1670420) by various bacterial strains, such as Pseudomonas and Ralstonia species, proceeds through intermediates that include benzofuranone derivatives.

A common pathway involves the initial dioxygenation of the aromatic ring, followed by meta-cleavage. This process can lead to the formation of complex intermediates. Although not directly studying this compound, this suggests that soil microorganisms possess the enzymatic machinery to break down the benzofuranone core structure. The presence of hydroxyl groups on the benzene (B151609) ring of this compound may influence the rate and pathway of this biodegradation.

Hydrolysis and Photolysis Investigations

Detailed experimental data on the hydrolysis and photolysis of this compound are limited in publicly available literature. However, the stability of the benzofuranone ring system can be influenced by pH and exposure to ultraviolet radiation.

Hydrolysis: The ester-like linkage within the furanone ring could potentially be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to the opening of the heterocyclic ring.

Photolysis: Aromatic compounds with hydroxyl substitutions can be reactive to photolytic degradation. The energy from sunlight could potentially lead to the formation of reactive intermediates and subsequent degradation of the molecule.

Further research is required to determine the specific rates and products of these abiotic degradation processes for this compound.

Soil and Water Dissipation Studies

The movement and persistence of this compound in the environment are governed by its interactions with soil and its behavior in water. Studies on related compounds like dibenzofuran offer valuable insights into these processes.

Sorption to soil particles is a key factor influencing a chemical's mobility. For compounds with aromatic structures, the primary mechanism of sorption is often interaction with soil organic matter. mdpi.com The persistence of such compounds in soil has been shown to be influenced by several factors, as detailed in the table below, based on findings for dibenzofuran.

Table 1: Factors Influencing the Persistence of Dibenzofuran in Soil

FactorInfluence on PersistenceRationale
Soil Organic Matter Content Higher organic matter can lead to increased sorption, potentially reducing bioavailability for degradation and leaching. Aromatic compounds tend to bind to organic components in the soil.
Temperature Persistence generally decreases as temperature increases. Higher temperatures can accelerate microbial degradation and volatilization.
Initial Concentration Persistence may increase with higher initial concentrations. At high concentrations, microbial degradation pathways may become saturated.

Leaching studies on dibenzofuran indicate a slow movement through the soil profile, with accumulation primarily in the upper soil layers. However, the presence of dissolved organic matter and the physical structure of the soil can enhance its transport to lower soil depths. Given its dihydroxy-substituted aromatic ring, this compound may exhibit different solubility and sorption characteristics compared to dibenzofuran, warranting specific studies.

Transformation Products and Metabolites

The degradation of this compound, whether through biological or chemical means, is expected to produce a range of transformation products and metabolites. While a complete profile for this specific compound is not available, studies on related structures provide clues.

For example, the bacterial degradation of dibenzofuran leads to the formation of hydroxylated and ring-cleaved products. The electrochemical oxidation of dihydroxybenzoic acids, which are structurally related to parts of the target molecule, results in the formation of various benzofuran derivatives through Michael addition reactions. rsc.org This suggests that under oxidative conditions, this compound could undergo further reactions to form more complex structures or, conversely, break down into simpler aromatic acids.

Electrochemical Oxidation Mechanisms

Electrochemical studies provide a powerful tool for understanding the oxidation mechanisms of organic compounds. The electrochemical oxidation of dihydroxy-substituted aromatic compounds, such as dihydroxybenzoic acids, has been shown to proceed via the formation of highly reactive quinone intermediates. rsc.org

The proposed mechanism for a compound like this compound would likely involve the following steps:

Initial Oxidation: The dihydroxy-substituted benzene ring undergoes a one-electron oxidation to form a semiquinone radical. nih.gov

Formation of Quinone: A subsequent electron transfer results in the formation of a quinone derivative. nih.gov

Nucleophilic Attack: These electrochemically generated quinones are highly electrophilic and can react with available nucleophiles in the surrounding medium. rsc.org

This process can lead to the formation of various transformation products, depending on the reaction conditions and the nucleophiles present. In aqueous solutions, water itself can act as a nucleophile, leading to further hydroxylated products.

Use of Radiolabeled and Non-radiolabeled Compounds in Environmental Studies

To accurately trace the fate of a chemical in the complex matrices of soil, water, and biological systems, environmental studies often employ radiolabeled compounds. The use of isotopes such as Carbon-14 (¹⁴C) is a powerful and often mandatory technique in regulatory environmental fate studies for substances like pesticides. selcia.com

The key advantages of using radiolabeled compounds in such studies are summarized below.

Table 2: Applications of Radiolabeled Compounds in Environmental Fate Studies

Study TypePurpose and Advantage of Using Radiolabeled Compounds
Metabolism in Soil, Plants, and Animals Allows for the complete tracking of the parent compound and its transformation into various metabolites. Essential for identifying the nature and quantity of residues. selcia.com
Mass Balance Enables a complete accounting of the applied radioactivity, ensuring that all degradation and transformation products are detected and quantified. selcia.com
Bioaccumulation Provides a highly sensitive and accurate method for measuring the extent to which a chemical is taken up and stored in organisms. selcia.com
Tissue Distribution In animal studies, it allows for the precise measurement of the compound's distribution and accumulation in various organs and tissues. selcia.com

While specific studies detailing the use of radiolabeled this compound were not identified, this standard methodology would be crucial for definitively determining its environmental fate and degradation pathways.

Ix. Conclusion and Future Perspectives

Summary of Current Research Trends

Research surrounding 4,6-dihydroxybenzofuran-3(2H)-one and its derivatives is primarily centered on their synthesis and potential biological activities. The core structure is often synthesized from phloroglucinol (B13840) through a series of reactions including Friedel-Crafts acylation and alkali-catalyzed cyclization. google.com A common synthetic route involves the reaction of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (B20168) with sodium acetate (B1210297) in methanol (B129727). chemicalbook.com

Derivatives of the core this compound structure are being actively investigated for a wide range of therapeutic applications. These include potential use as antitumor, antibacterial, cardiovascular, and neuroprotective agents. google.com Furthermore, there is interest in their antioxidant and anti-diabetic properties. google.com The modification of the benzofuran (B130515) ring, for example through the introduction of halogen atoms, has been shown to influence the cytotoxic properties of these compounds. nih.gov

Unexplored Research Avenues and Challenges

While the synthesis and initial biological screening of this compound derivatives are ongoing, several areas remain largely unexplored. A significant challenge lies in the development of highly selective and potent analogs for specific biological targets. The structure-activity relationships (SAR) for many of the observed biological effects are not yet fully elucidated. nih.gov

Further research is needed to:

Elucidate Mechanisms of Action: For many derivatives exhibiting promising biological activity, the precise molecular mechanisms underlying their effects are not well understood.

Explore a Wider Range of Biological Targets: The current focus on anticancer and antimicrobial activities could be expanded to investigate other potential therapeutic areas.

Investigate Natural Occurrences: While many benzofuran derivatives are found in nature, the natural sourcing and isolation of this compound itself is not extensively documented. nih.govresearchgate.netresearchgate.net

Develop More Efficient and Scalable Synthetic Routes: While synthetic methods exist, optimizing these for large-scale, cost-effective production is crucial for further development. google.comchemicalbook.com

Potential for Sustainable and Green Chemistry Applications

The pursuit of sustainable and green chemistry principles offers significant opportunities in the context of this compound and its derivatives. The use of bio-based starting materials, such as phloroglucinol which can be derived from natural sources, aligns with the goals of green chemistry. google.comrsc.org Future research could focus on:

Biocatalysis: Employing enzymes for the synthesis and modification of the benzofuran scaffold could lead to more environmentally friendly processes.

Green Solvents: Replacing traditional organic solvents with greener alternatives in synthetic procedures would reduce the environmental impact. rsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

The development of furan-based platform molecules from renewable resources is a growing area of research, and the methodologies developed here could be applicable to the synthesis of this compound derivatives. rsc.orgrsc.org

Broader Impact on Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic nucleus. nih.gov The exploration of this compound and its analogs contributes to the expansion of the chemical space available for drug discovery. nih.gov

The diverse biological activities reported for benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, highlight their potential as lead compounds for the development of new therapeutics. nih.govnih.govresearchgate.netnih.gov The ability to readily synthesize a variety of derivatives allows for the systematic optimization of their pharmacological properties. nih.govgoogle.com The insights gained from studying the structure-activity relationships of these compounds can inform the design of future drug candidates with improved efficacy and safety profiles. nih.gov

Q & A

Q. What are the optimal methods for synthesizing 4,6-dihydroxybenzofuran-3(2H)-one under controlled conditions?

Answer: Microwave-assisted synthesis offers a rapid and efficient approach. Key parameters include:

  • Reaction conditions : 50 W microwave power, 60°C for 5 minutes, yielding this compound with minimal side products .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH eluent) is recommended for isolating the compound in >90% purity .
  • Validation : IR spectroscopy (C=O stretch at ~1635 cm⁻¹) and ¹H NMR (δ 12.05 ppm for phenolic -OH groups) confirm structural integrity .

Q. How is this compound characterized spectroscopically?

Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.0–6.6 ppm) and carbonyl carbons (δ ~178–186 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 285.07575 for [M+H]⁺) validate the molecular formula .
  • IR : Broad -OH stretches (~3400 cm⁻¹) and conjugated C=O bands (~1635 cm⁻¹) are diagnostic .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can derivatives of this compound be designed for enhanced bioactivity?

Answer:

  • Substituent strategy : Introduce electron-withdrawing groups (e.g., Cl, OCH₃) on the benzylidene ring to improve tyrosinase inhibition (e.g., 3-chloro derivatives show 87% yield and IC₅₀ < 10 µM) .
  • Synthetic route : Condense with substituted benzaldehydes under GPI conditions (e.g., 50 W, 80°C, 20–40 min) .
  • Bioactivity validation : Use melanogenesis suppression assays in human melanoma cells to evaluate derivatives .

Q. How can molecular docking predict the interaction of 4,6-dihydroxybenzofuran derivatives with PIM1 kinase?

Answer:

  • Software : Schrödinger Suite or AutoDock Vina for docking simulations .
  • Target : PIM1 kinase (PDB ID: 2BIL) due to its role in cancer progression .
  • Key interactions : Hydrogen bonding with Lys67 and hydrophobic contacts with Ile185 improve binding affinity (∆G < −8 kcal/mol for 3,4-dichloro derivatives) .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

Answer:

  • Statistical analysis : Apply ANOVA to compare yields across reaction conditions (e.g., conventional vs. microwave heating) .
  • Reproducibility : Validate protocols using independent replicates (n ≥ 3) and report mean ± SD .
  • Mechanistic studies : Use DFT calculations to explore substituent effects on reaction pathways .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dihydroxybenzofuran-3(2H)-one
Reactant of Route 2
4,6-dihydroxybenzofuran-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.